(S)-Sitagliptin phosphate
Description
Propriétés
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYTJVDPQTBQC-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904746 | |
| Record name | Sitagliptin phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654671-77-9 | |
| Record name | Sitagliptin phosphate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654671-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitagliptin phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitagliptin phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITAGLIPTIN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of (S)-Sitagliptin Phosphate in DPP-4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of (S)-Sitagliptin phosphate (B84403), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the molecular interactions, kinetic properties, and downstream signaling pathways affected by sitagliptin (B1680988), providing a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to DPP-4 and the Role of Sitagliptin
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase ubiquitously expressed on the surface of most cell types.[1] A key function of DPP-4 is the inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[1][4] DPP-4 rapidly cleaves GLP-1 and GIP, rendering them inactive.[1][3]
(S)-Sitagliptin phosphate is an orally active, potent, and highly selective inhibitor of the DPP-4 enzyme.[5][6] By blocking the action of DPP-4, sitagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their active concentrations in the bloodstream.[7][8][9][10][11] This enhancement of the incretin system leads to improved glycemic control in patients with type 2 diabetes mellitus.[1] Sitagliptin was the first DPP-4 inhibitor to be approved by the US Food and Drug Administration (FDA) in 2006.[4][12]
Mechanism of Action: Competitive and Reversible Inhibition
Sitagliptin functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[5][13] This means that sitagliptin directly competes with the natural substrates (GLP-1 and GIP) for binding to the active site of the DPP-4 enzyme.
The core structure of sitagliptin, featuring a triazolopyrazine ring and a trifluorophenyl group, is critical for its high-affinity binding to the DPP-4 active site.[14][15] The amine group within the sitagliptin molecule plays a crucial role by interacting with key amino acid residues in the enzyme's active site.[14][15]
Molecular docking and structural studies have revealed specific interactions that contribute to the stable binding of sitagliptin to DPP-4. These include:
-
Hydrogen bonds with amino acid residues such as Glu203, Glu204, Tyr663, and Tyr667.[16]
-
Hydrophobic interactions with Tyr663 and Val712.[16]
-
π-stacking interactions with Phe355 and Tyr667.[16]
-
Halogenic bonds with Arg123, Glu204, and Arg356.[16]
The reversible nature of sitagliptin's binding is characterized by a fast association rate and a relatively slow dissociation rate, contributing to its tight-binding properties.[5][13] This prolonged engagement with the enzyme ensures sustained inhibition of DPP-4 activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the inhibitory activity and pharmacokinetic profile of this compound.
Table 1: In Vitro Potency and Binding Kinetics of Sitagliptin against DPP-4
| Parameter | Value | Reference |
| IC50 | ~19-20 nM | [5][17] |
| Ki | Not explicitly stated in provided results | |
| Inhibition Type | Competitive, Reversible, Tight-Binding | [5][13] |
| Association Rate (k_on) | 7.1 x 10⁴ M⁻¹s⁻¹ | [13] |
| Dissociation Rate (k_off) | 1.8 x 10⁻⁴ s⁻¹ | [13] |
| Affinity (KD) | 2.5 nM | [13] |
Table 2: Selectivity of Sitagliptin for DPP-4
| Enzyme | Selectivity vs. DPP-4 | Reference |
| DPP-8 | Highly selective for DPP-4 | [1][18] |
| DPP-9 | Highly selective for DPP-4 | [1][18] |
| Fibroblast Activation Protein (FAP) | Highly selective for DPP-4 | [18] |
| General Selectivity | Up to 2600 times higher for DPP-4 than other DPP family enzymes | [18] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of Sitagliptin
| Parameter | Value | Reference |
| Oral Bioavailability | ~87% | [1] |
| Plasma Protein Binding | 38% | [1] |
| Apparent Terminal Half-life | 8 to 14 hours | [7][8][9] |
| Excretion | ~80% excreted unchanged in the urine | [7][8][9] |
| DPP-4 Inhibition (50 mg dose) | ≥ 80% over a 12-hour period | [7][8] |
| DPP-4 Inhibition (100 mg dose) | ≥ 80% over a 24-hour period | [7][8] |
| Effect on Active GLP-1 | ~2-fold increase post-meal | [7][8][9] |
Downstream Signaling Pathway
The inhibition of DPP-4 by sitagliptin initiates a cascade of events that ultimately leads to improved glycemic control.
Caption: Signaling pathway of DPP-4 inhibition by sitagliptin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the DPP-4 enzyme.
Fluorometric DPP-4 Enzyme Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of sitagliptin on the DPP-4 enzyme.
Caption: Workflow for a fluorometric DPP-4 enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Create a serial dilution to obtain a range of test concentrations.
-
Dilute recombinant human DPP-4 enzyme in a cold assay buffer (e.g., Tris-HCl) to the desired working concentration.
-
Prepare the fluorogenic substrate, such as H-Gly-Pro-AMC, in the assay buffer.
-
-
Assay Setup (in a 96-well black microplate):
-
Blank wells: Add assay buffer and solvent.
-
100% Activity Control wells: Add assay buffer, diluted DPP-4 enzyme, and solvent.
-
Test wells: Add assay buffer, diluted DPP-4 enzyme, and the corresponding sitagliptin dilution.
-
Positive Control wells (optional): Can include a known DPP-4 inhibitor.
-
-
Pre-incubation:
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each sitagliptin concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the real-time association and dissociation rates of sitagliptin binding to DPP-4, allowing for the determination of kinetic constants (k_on, k_off) and the equilibrium dissociation constant (KD).[13]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Immobilization of DPP-4:
-
Recombinant human DPP-4 is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.[13]
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
A solution of DPP-4 in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Any remaining active sites are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A series of sitagliptin solutions at different concentrations are prepared in a suitable running buffer (e.g., HBS-EP).
-
For each concentration, the sitagliptin solution is injected over the DPP-4-immobilized surface and a reference flow cell (for background subtraction). This is the association phase .
-
Following the injection of sitagliptin, the running buffer is flowed over the chip to monitor the release of the bound analyte. This is the dissociation phase .
-
-
Regeneration:
-
If necessary, a regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound sitagliptin, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The binding response is measured in real-time and recorded as a sensorgram.
-
The resulting sensorgrams are processed (e.g., reference-subtracted) and fitted to a suitable binding model (such as a 1:1 Langmuir binding model) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD = k_off / k_on).
-
X-ray Crystallography of the Sitagliptin-DPP-4 Complex
X-ray crystallography provides a high-resolution, three-dimensional structure of sitagliptin bound to the active site of DPP-4, revealing the precise molecular interactions.
General Protocol Outline:
-
Protein Expression and Purification: Recombinant human DPP-4 is expressed (e.g., in insect or mammalian cells) and purified to high homogeneity.
-
Co-crystallization: The purified DPP-4 is incubated with an excess of sitagliptin to form the enzyme-inhibitor complex. This complex is then subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is collected.[22]
-
Structure Determination and Refinement: The collected diffraction data is processed to determine the electron density map of the complex. A molecular model of the DPP-4-sitagliptin complex is built into the electron density map and refined to yield the final, high-resolution structure.[22] This reveals the precise orientation and interactions of sitagliptin within the DPP-4 active site.[23]
Conclusion
This compound effectively inhibits the DPP-4 enzyme through a competitive and reversible mechanism, characterized by tight binding kinetics. This inhibition leads to elevated levels of active incretin hormones, GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural insights, underscores its role as a cornerstone in the therapeutic management of type 2 diabetes mellitus. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DPP-4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. lifelinkr.com [lifelinkr.com]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 19. content.abcam.com [content.abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 22. rcsb.org [rcsb.org]
- 23. researchgate.net [researchgate.net]
The Stereoselective Synthesis of (S)-Sitagliptin Phosphate: An In-depth Technical Guide
Introduction: Sitagliptin (B1680988), an oral antihyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus. The active pharmaceutical ingredient is the (S)-enantiomer of sitagliptin, used as its phosphate (B84403) salt. The critical stereochemistry of the β-amino acid moiety has spurred the development of several innovative and efficient stereoselective synthetic strategies. This technical guide provides a comprehensive overview of the core synthetic routes to (S)-Sitagliptin phosphate, with a focus on their stereochemical control, experimental protocols, and comparative quantitative data.
Key Stereoselective Synthetic Strategies
The synthesis of this compound has evolved significantly, moving from traditional resolution methods to highly efficient asymmetric catalytic processes. The primary challenge lies in the stereoselective construction of the chiral amine center. This guide will focus on three prominent and successful approaches: Rhodium-catalyzed Asymmetric Hydrogenation, Transaminase-catalyzed Biocatalysis, and Organocatalyzed Aza-Michael Addition.
Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamine
This approach represents a landmark in the large-scale, cost-effective production of Sitagliptin and is a cornerstone of Merck's second-generation synthesis.[1] The key step involves the asymmetric hydrogenation of a prochiral enamine intermediate, dehydrositagliptin, using a chiral rhodium catalyst.
Experimental Protocol
A representative experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of dehydrositagliptin is as follows:
-
Catalyst Preparation: In an inert atmosphere glove box, a rhodium precursor, such as [Rh(COD)₂]OTf, and a chiral bisphosphine ligand, for example, a ferrocenyl bisphosphine ligand, are dissolved in a degassed solvent like methanol (B129727).[2] The solution is stirred to form the active catalyst complex in-situ.
-
Hydrogenation Reaction: The dehydrositagliptin substrate is dissolved in methanol in a high-pressure reactor. The prepared catalyst solution is then transferred to the reactor.[3]
-
Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure for a predetermined time until completion.[4]
-
Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified, which may involve crystallization to isolate the desired (S)-Sitagliptin with high enantiomeric purity.[3]
-
Salt Formation: The purified Sitagliptin free base is dissolved in a suitable solvent system, such as a mixture of isopropanol (B130326) and water, and treated with phosphoric acid to form the phosphate salt. The product is then crystallized, filtered, and dried.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Rh(I)/tBu JOSIPHOS | [3] |
| Catalyst Loading | As low as 0.15 mol % | [3] |
| Substrate | Dehydrositagliptin | [3] |
| Solvent | Methanol | [3] |
| Pressure | High pressure | [4] |
| Overall Yield | Up to 65% | [3] |
| Enantiomeric Excess | >99% ee | [3] |
Experimental Workflow
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Transaminase-Catalyzed Asymmetric Synthesis
This "green" chemistry approach utilizes a highly engineered (R)-selective ω-transaminase enzyme to directly convert a prochiral ketone precursor to (S)-Sitagliptin with exceptional enantioselectivity.[5][6] This biocatalytic method offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact.[7]
Experimental Protocol
A general protocol for the transaminase-catalyzed synthesis of Sitagliptin is as follows:
-
Enzyme Preparation: The engineered transaminase enzyme, such as CDX-036, is prepared. This may involve immobilization on a solid support to enhance stability and facilitate recycling.[8]
-
Reaction Mixture Preparation: A buffered aqueous solution is prepared containing the prochiral ketone substrate, a suitable amine donor (e.g., isopropylamine), and the co-factor pyridoxal-5-phosphate (PLP).[6][8] A co-solvent like DMSO may be used to improve substrate solubility.[6]
-
Biotransformation: The transaminase enzyme (either free or immobilized) is added to the reaction mixture. The pH is adjusted and maintained at an optimal level (e.g., pH 8.5).[6] The reaction is stirred at a controlled temperature (e.g., 45°C) until the conversion of the ketone to the amine is complete.[6]
-
Work-up and Product Isolation: After the reaction, the enzyme is removed (e.g., by filtration if immobilized). The product is then extracted from the aqueous phase using an organic solvent.
-
Purification and Salt Formation: The extracted (S)-Sitagliptin is purified, typically by crystallization. The purified free base is then converted to the phosphate salt as previously described.
Quantitative Data
| Parameter | Value | Reference |
| Biocatalyst | Engineered ω-transaminase (e.g., CDX-036) | [6] |
| Substrate | Pro-sitagliptin ketone | [5] |
| Amine Donor | Isopropylamine | [6] |
| Co-factor | Pyridoxal-5-phosphate (PLP) | [6] |
| Solvent System | Aqueous buffer with co-solvent (e.g., DMSO) | [6] |
| pH | ~8.5 | [6] |
| Temperature | ~45°C | [6] |
| Conversion | Up to 92% | [7] |
| Enantiomeric Excess | >99.9% ee | [9] |
| Overall Yield | Higher than the first-generation process | [1] |
Experimental Workflow
Caption: Workflow for transaminase-catalyzed synthesis.
Organocatalyzed Aza-Michael Addition
This approach utilizes small organic molecules as catalysts to promote the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, establishing the chiral center of Sitagliptin. Several variations of this strategy have been reported, including tandem aza-Michael/hemiacetal reactions and phase-transfer catalytic aza-Michael additions.[10][11]
Experimental Protocol
A representative protocol for an organocatalyzed aza-Michael addition is as follows:
-
Reactant Preparation: The α,β-unsaturated ketone Michael acceptor is synthesized, for example, via a Wittig reaction.[10] The nitrogen nucleophile, such as a protected hydroxylamine (B1172632) or carbamate, is also prepared.
-
Catalytic Reaction: The Michael acceptor, nitrogen nucleophile, and a chiral organocatalyst (e.g., a quinine-derived C(9)-urea ammonium (B1175870) catalyst for phase-transfer catalysis) are dissolved in a suitable solvent (e.g., dichloromethane).[10][12] The reaction is stirred at a controlled temperature (e.g., 0°C) for a specified duration.[10]
-
Work-up and Intermediate Isolation: The reaction is quenched, and the crude product is purified, for instance, by column chromatography, to isolate the aza-Michael adduct.
-
Subsequent Transformations: The isolated adduct undergoes a series of transformations, which may include Baeyer-Villiger oxidation, hydrolysis, amide coupling, and deprotection steps to yield the final (S)-Sitagliptin molecule.[10][13]
-
Salt Formation: The final product is converted to its phosphate salt.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Quinine-derived C(9)-urea ammonium catalyst | [10] |
| Michael Acceptor | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | [10] |
| Nucleophile | tert-butyl β-naphthylmethoxycarbamate | [10] |
| Solvent | Dichloromethane | [10] |
| Temperature | 0°C | [10] |
| Overall Yield | 41% (over 7 steps) | [10] |
| Enantiomeric Excess | 96% ee | [10] |
Logical Relationship Diagram
Caption: Logical flow of the organocatalyzed aza-Michael addition route.
Conclusion
The stereoselective synthesis of this compound has been a fertile ground for the development and implementation of cutting-edge synthetic methodologies. The evolution from early-generation processes relying on metal catalysis to the highly efficient and green biocatalytic route highlights the significant progress in pharmaceutical manufacturing. The rhodium-catalyzed asymmetric hydrogenation remains a robust and scalable method, while the transaminase-catalyzed approach sets a new standard for sustainable and selective synthesis. Organocatalyzed methods continue to offer novel and powerful alternatives for the construction of the key chiral amine. The choice of a specific synthetic route in a research or industrial setting will depend on a variety of factors, including cost, scale, environmental impact, and available expertise. This guide provides the foundational technical information to aid in such evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | MDPI [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
(S)-Sitagliptin Phosphate: A Comprehensive Pharmacological and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Sitagliptin phosphate (B84403) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, established as a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is rooted in its ability to enhance the incretin (B1656795) system, thereby promoting glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. This technical guide provides an in-depth examination of the pharmacological profile of (S)-Sitagliptin phosphate, with a stringent focus on its mechanism of action, quantitative potency, selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols and structured data presentation are included to support research and development endeavors in the field of metabolic diseases.
Mechanism of Action
This compound exerts its pharmacological effect through the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gastrointestinal tract in response to food intake.[3] By inhibiting DPP-4, sitagliptin (B1680988) increases the circulating levels and prolongs the activity of active GLP-1 and GIP.[4]
This enhancement of the incretin axis leads to several downstream effects that contribute to improved glycemic control:
-
Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[5]
-
Suppression of Glucagon Secretion: Sitagliptin leads to a reduction in glucagon secretion from pancreatic α-cells during periods of normal or elevated blood glucose.
-
Improved β-cell Function: Preclinical studies suggest that long-term DPP-4 inhibition may contribute to the preservation of pancreatic β-cell mass and function.[6]
The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a significant advantage over other classes of antidiabetic agents.
Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of (S)-Sitagliptin
| Parameter | Value | Enzyme/Cell Line | Reference(s) |
| IC50 (DPP-4) | 19 nM | Caco-2 cell extracts | |
| IC50 (DPP-4) | 18 nM | Recombinant human DPP-4 | |
| IC50 (DPP-8) | 48 µM | Recombinant human DPP-8 | |
| Selectivity | >2600-fold for DPP-4 over other proline-specific peptidases |
Table 2: Pharmacokinetic Profile of this compound in Humans
| Parameter | Value | Condition | Reference(s) |
| Bioavailability | ~87% | Oral administration | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | Single 100 mg oral dose | [4] |
| Terminal Half-life (t1/2) | ~12.4 hours | Single 100 mg oral dose | [4] |
| Excretion | ~79% unchanged in urine |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of (S)-Sitagliptin against recombinant human DPP-4.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (S)-Sitagliptin in DMSO. Create a serial dilution series to test a range of concentrations.
-
Prepare a working solution of the DPP-4 substrate in the assay buffer.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of DMSO.
-
Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of DMSO.
-
Test Compound: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of (S)-Sitagliptin dilution.
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence intensity kinetically for 15-30 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of (S)-Sitagliptin.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Selectivity Profiling
To determine the selectivity of (S)-Sitagliptin, similar in vitro enzymatic assays are conducted using other dipeptidyl peptidases, such as DPP-8 and DPP-9. The experimental protocol is analogous to the DPP-4 inhibition assay, with the substitution of the respective enzymes and their corresponding substrates if necessary. The resulting IC50 values are then compared to the IC50 value for DPP-4 to calculate the selectivity ratio.
Downstream Signaling Pathways
The therapeutic effects of (S)-Sitagliptin are mediated through the enhancement of GLP-1 and GIP signaling. These incretin hormones bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of intracellular events.
Key Signaling Events:
-
Receptor Activation: GLP-1 and GIP bind to GLP-1R and GIPR, respectively.
-
Adenylate Cyclase Activation: This leads to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
-
PKA and Epac2 Activation: Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[3]
-
Insulin Exocytosis: These signaling pathways converge to increase intracellular calcium concentrations and promote the exocytosis of insulin-containing granules.
In Vivo Efficacy
The pharmacological activity of (S)-Sitagliptin translates to significant in vivo efficacy in animal models of type 2 diabetes and in clinical trials. In preclinical studies, oral administration of sitagliptin in diabetic animal models leads to a dose-dependent reduction in plasma glucose levels and an increase in active GLP-1 concentrations.[2] For instance, in ob/ob mice, a 10 mg/kg oral dose of sitagliptin resulted in over 70% inhibition of DPP-4 activity for at least 8 hours, which correlated with a significant improvement in glucose tolerance.[1]
Clinical studies in patients with type 2 diabetes have consistently demonstrated that sitagliptin treatment leads to clinically meaningful reductions in HbA1c, fasting plasma glucose, and postprandial glucose excursions.[7]
Conclusion
This compound possesses a well-defined pharmacological profile characterized by potent and highly selective inhibition of DPP-4. This targeted mechanism of action effectively enhances the endogenous incretin system, leading to improved glycemic control through glucose-dependent insulin secretion and glucagon suppression. Its favorable pharmacokinetic properties support a once-daily oral dosing regimen. The detailed understanding of its pharmacology, supported by robust in vitro and in vivo data, solidifies the position of (S)-Sitagliptin as a key therapeutic agent in the management of type 2 diabetes and provides a strong foundation for further research and development in the field of incretin-based therapies.
References
- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Sitagliptin Phosphate: A Technical Guide on Initial Preclinical and Clinical Findings
Introduction
(S)-Sitagliptin phosphate (B84403), marketed as Januvia®, is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is indicated as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus (T2DM).[1][3] Sitagliptin (B1680988) was the first agent in the DPP-4 inhibitor class to be approved by the FDA on October 16, 2006.[3] This technical guide provides an in-depth overview of the foundational preclinical and clinical data that characterized its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety profile.
Mechanism of Action
Sitagliptin exerts its glucose-lowering effects by enhancing the body's natural incretin (B1656795) system.[4] Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the gut in response to a meal.[4] These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic beta cells and suppressing glucagon (B607659) release from pancreatic alpha cells in a glucose-dependent manner.[1][5][6]
The activity of GLP-1 and GIP is naturally limited by the DPP-4 enzyme, which rapidly inactivates them.[4][7] Sitagliptin competitively inhibits the DPP-4 enzyme, thereby preventing the breakdown of incretin hormones.[1] This leads to increased and prolonged concentrations of active GLP-1 and GIP, enhancing their physiological effects.[3][4] The result is an increase in glucose-dependent insulin release and a decrease in glucagon levels, which helps to normalize blood glucose levels with a low intrinsic risk of hypoglycemia.[1][6]
Preclinical Findings
Extensive preclinical studies were conducted in various animal species, including mice, rats, dogs, and monkeys, to evaluate the pharmacology and toxicology of sitagliptin.[8]
Pharmacodynamics
In preclinical models, sitagliptin demonstrated potent and selective inhibition of the DPP-4 enzyme. In a rodent model of T2DM, sitagliptin improved glycemic control and restored islet cell mass and function.[8] Studies in multiple non-diabetic animal species showed no evidence of treatment-related acute pancreatitis, even at plasma exposures substantially exceeding human therapeutic levels.[8][9] For instance, in a 3-month study in rats, the highest dose tested provided an exposure margin approximately 271-fold greater than human exposure.[9] In dogs and monkeys, the margin over human exposure was approximately 28-fold.[9]
Pharmacokinetics
Pharmacokinetic studies in animals characterized the absorption, distribution, metabolism, and excretion (ADME) profile of sitagliptin. A study in male New Zealand rabbits investigated the ocular pharmacokinetics of sitagliptin eye drops, finding that the drug reaches the retina, suggesting absorption via the transscleral route with minimal systemic absorption.[10][11]
Table 1: Summary of Preclinical Safety Toxicology Studies
| Species | Duration of Study | Highest Dose Tested | Plasma Exposure Margin (vs. Human 100 mg/day) | Key Pancreatic Findings | Reference(s) |
|---|---|---|---|---|---|
| Rats | 3 months | 2000 mg/kg/day | ~271-fold | No gross or histomorphological changes | [8][9] |
| Dogs | 12 months | 50 mg/kg/day | ~28-fold | No evidence of drug-related pancreatitis | [8][9] |
| Monkeys | 3 months | 100 mg/kg/day | ~28-fold | No evidence of drug-related pancreatitis | [8][9] |
| Mice | 2 years | N/A | N/A | No pancreatic histopathological effects |[8] |
Experimental Protocols
1. DPP-4 Inhibition Assay (In Vitro)
-
Objective: To determine the inhibitory activity of sitagliptin against the DPP-4 enzyme.
-
Principle: The assay measures the cleavage of a fluorogenic substrate by the DPP-4 enzyme, yielding a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[12]
-
Methodology:
-
Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and sitagliptin (as the inhibitor) are prepared in an appropriate assay buffer.[13]
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Wells are set up for the uninhibited enzyme (enzyme control), background (buffer and substrate only), and various concentrations of the test inhibitor.[12]
-
Incubation: The enzyme and inhibitor are pre-incubated together for a short period at 37°C.[13]
-
Reaction Initiation: The reaction is initiated by adding the substrate to all wells.[13]
-
Measurement: The plate is read in a fluorescence microplate reader (e.g., λex = 360 nm / λem = 460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.[13]
-
Data Analysis: The rate of reaction (slope of the linear portion of the kinetic curve) is calculated. The percent inhibition is determined by comparing the rates of inhibitor-treated wells to the enzyme control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[12]
-
2. Rodent Model of Type 2 Diabetes (High-Fat Diet/Streptozotocin)
-
Objective: To create an animal model that mimics key features of human T2DM, including insulin resistance and partial insulin deficiency, for evaluating the efficacy of anti-diabetic agents.[8][14]
-
Methodology:
-
Induction of Insulin Resistance: Male ICR mice or Wistar rats (4 weeks old) are fed a high-fat diet (HFD), where approximately 60% of energy intake is from fat, for several weeks.[8][14]
-
Induction of Beta-Cell Dysfunction: After the initial HFD period (e.g., 3 weeks), the animals are injected with a single low dose of streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic beta cells (e.g., 90-100 mg/kg i.p. for mice).[8][14]
-
Model Development: Over the next few weeks, the combination of HFD-induced insulin resistance and STZ-induced beta-cell damage leads to the development of hyperglycemia, glucose intolerance, and other characteristics of T2DM.[8]
-
Treatment: Once the diabetic phenotype is established, animals are treated with the test compound (sitagliptin) or a vehicle control, and key parameters like blood glucose, insulin levels, and HbA1c are monitored over the treatment period.[14]
-
3. Bioanalytical Quantification of Sitagliptin
-
Objective: To accurately measure the concentration of sitagliptin in biological matrices (e.g., plasma, serum, urine).[2][15]
-
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for their sensitivity and selectivity.[2][15]
-
Sample Preparation: Protein precipitation is a common technique for plasma samples. An organic solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[16][17]
-
Chromatographic Separation (RP-HPLC Example):
-
Column: A C18 column (e.g., Phenomenex C18, 250 × 4.6mm, 5μ) is used.[16][17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% v/v Triethylamine solution, pH adjusted to 6.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[16][17]
-
Flow Rate: Typically 1.0 ml/min.[17]
-
Detection: UV detection at a specific wavelength (e.g., 267 nm).[16][17]
-
-
Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[16][18]
Clinical Findings
Sitagliptin's clinical development program involved numerous Phase I, II, and III trials to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profile in humans.[7][19]
Phase I: Pharmacokinetics and Pharmacodynamics
Initial studies in healthy male volunteers characterized the fundamental properties of single and multiple oral doses of sitagliptin.[20][21]
-
Pharmacokinetics: After a single 100 mg oral dose, sitagliptin was rapidly absorbed, reaching peak plasma concentrations (Tmax) between 1 to 4 hours post-dose.[7] It exhibited an apparent terminal half-life of approximately 12.4 hours.[7] The oral bioavailability is high at 87%, and its pharmacokinetics are not meaningfully affected by food, allowing for administration with or without meals.[3][22] Excretion is primarily renal, with about 80% of the drug excreted unchanged in the urine.[21]
-
Pharmacodynamics: Single oral doses of sitagliptin resulted in potent, dose-dependent inhibition of plasma DPP-4 activity.[21] Doses of 100 mg or greater achieved over 80% inhibition of DPP-4 activity for a 24-hour period.[21] This enzymatic inhibition led to a clinically significant outcome: an approximate 2-fold increase in the levels of active GLP-1 after a meal compared to placebo.[20][21] Importantly, these effects were achieved without causing hypoglycemia in healthy, normoglycemic subjects.[21]
Table 2: Summary of Single-Dose Pharmacokinetic Parameters in Healthy Subjects (100 mg dose)
| Parameter | Value | Reference(s) |
|---|---|---|
| Tmax (median) | 1 - 4 hours | [7] |
| Cmax (mean) | 950 nM | [7] |
| AUC (mean) | 8.52 µM⚫hr | [7] |
| Terminal Half-life (t½) | ~12.4 hours | [7] |
| Oral Bioavailability | ~87% | [3][22] |
| Primary Route of Excretion | Renal (unchanged drug) |[21][22] |
Phase II/III: Efficacy and Safety
Larger-scale trials in patients with T2DM confirmed the efficacy and safety of sitagliptin, both as a monotherapy and as an add-on to other antidiabetic agents like metformin.[1][19]
-
Efficacy: As a monotherapy, sitagliptin 100 mg once daily demonstrated clinically meaningful reductions in key glycemic markers. In a 24-week study, it lowered HbA1c by approximately 0.79% compared to placebo.[23] It also significantly reduced fasting plasma glucose (FPG) and postprandial glucose (PPG).[23] Clinical trials have consistently shown that sitagliptin lowers HbA1c by about 0.5-0.8% versus placebo.[1][6] In a 24-week study comparing sitagliptin to dapagliflozin (B1669812) in patients with mild renal insufficiency, sitagliptin showed a statistically superior reduction in HbA1c (-0.51% vs. -0.36% for dapagliflozin).[24]
-
Safety and Tolerability: Sitagliptin is generally well-tolerated.[1] Common side effects reported in clinical trials include upper respiratory tract infections and headaches.[1] A key feature of its safety profile is a low risk of hypoglycemia, attributed to its glucose-dependent mechanism of action.[6][19] The drug is also considered weight-neutral.[1][23] Regarding concerns about pancreatitis, a pooled analysis of 19 controlled clinical trials involving 10,246 patients found similar incidence rates of pancreatitis between patients treated with sitagliptin and those not (0.08 vs. 0.10 events per 100 patient-years, respectively), suggesting no increased risk.[9][25]
Table 3: Summary of a 24-Week Monotherapy Clinical Trial (Sitagliptin 100 mg vs. Placebo)
| Parameter | Sitagliptin 100 mg/day | Placebo | Reference(s) |
|---|---|---|---|
| Baseline HbA1c (%) | ~8.0 | ~8.0 | [23] |
| Change in HbA1c (%) | -0.79 | N/A (vs. Placebo) | [23] |
| Change in FPG (mg/dL) | -17.1 | N/A (vs. Placebo) | [23] |
| Change in 2-hr PPG (mg/dL) | -46.7 | N/A (vs. Placebo) | [23] |
| Incidence of Hypoglycemia | Low, similar to placebo | Low | [19] |
| Effect on Body Weight | Neutral | Neutral |[23] |
Experimental Protocols
1. Randomized Controlled Trial (RCT) Design
-
Objective: To assess the efficacy and safety of an investigational drug compared to a placebo or active comparator in a target patient population.
-
Methodology:
-
Patient Selection: Patients meeting specific inclusion criteria (e.g., age, T2DM diagnosis, baseline HbA1c range) and not meeting exclusion criteria are recruited.[26]
-
Randomization: Eligible patients are randomly assigned to one of two or more treatment groups (e.g., sitagliptin 100 mg, placebo). Randomization is often stratified by factors like baseline HbA1c to ensure balanced groups.[26]
-
Blinding: To prevent bias, studies are often double-blind, where neither the patient nor the investigator knows the treatment assignment. A double-dummy design may be used when comparing two different formulations (e.g., an injection and a capsule).[26]
-
Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 24 or 52 weeks).[26]
-
Data Collection: Efficacy endpoints (e.g., HbA1c, FPG) and safety data (adverse events, lab tests) are collected at baseline and at specified intervals throughout the study.[9]
-
Statistical Analysis: Data are analyzed to compare the changes from baseline in the primary endpoint between treatment groups.
-
2. Meal Tolerance Test (MTT)
-
Objective: To evaluate postprandial glycemic control and the response of insulin, glucagon, and incretin hormones to a standardized meal.
-
Methodology:
-
Preparation: The test is performed after an overnight fast.
-
Baseline Sampling: A baseline blood sample is drawn before the meal.
-
Meal Consumption: The subject consumes a standardized liquid meal (e.g., Boost™) within a short timeframe.[27]
-
Postprandial Sampling: Blood samples are collected at multiple time points after the meal (e.g., 30, 60, 120, 180, and 240 minutes).[27]
-
Analysis: The collected samples are analyzed for glucose, insulin, C-peptide, glucagon, and active GLP-1/GIP concentrations. The area under the curve (AUC) for each analyte is calculated to quantify the postprandial response.[27]
-
Conclusion
The initial preclinical and clinical findings for (S)-Sitagliptin phosphate established a comprehensive profile of a novel therapeutic agent. Preclinical studies demonstrated potent and selective DPP-4 inhibition and favorable safety in animal models at high exposure levels.[8] Subsequent Phase I trials in humans confirmed its pharmacokinetic properties, supporting a once-daily dosing regimen, and its pharmacodynamic effect of enhancing the incretin system without causing hypoglycemia.[21] Rigorous Phase II and III clinical trials provided definitive evidence of its efficacy in improving glycemic control in patients with type 2 diabetes, alongside a favorable safety and tolerability profile, particularly its weight-neutral effect and low risk of hypoglycemia.[1][23] These foundational studies were pivotal in establishing sitagliptin as the first-in-class DPP-4 inhibitor for the management of T2DM.
References
- 1. Sitagliptin - Wikipedia [en.wikipedia.org]
- 2. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 5. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 6. droracle.ai [droracle.ai]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ocular and Plasma Pharmacokinetics of Sitagliptin Eye Drops: Preclinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. benchchem.com [benchchem.com]
- 13. abcam.com [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. researchgate.net [researchgate.net]
- 17. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SITAGLIPTIN PHOSPHATE BY RP-HPLC AND ITS APPLICATION TO PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 18. jddtonline.info [jddtonline.info]
- 19. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 20. Pharmacokinetic and pharmacodynamic properties of multiple oral doses of sitagliptin, a dipeptidyl peptidase-IV inhibitor: a double-blind, randomized, placebo-controlled study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijcrt.org [ijcrt.org]
- 23. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DURATION-2: efficacy and safety of switching from maximum daily sitagliptin or pioglitazone to once-weekly exenatide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of sitagliptin on post-prandial glucagon and GLP-1 levels in patients with type 1 diabetes: investigator-initiated, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Sitagliptin Phosphate in Glucose Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of (S)-Sitagliptin phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its pivotal role in the regulation of glucose homeostasis. It details the molecular mechanisms, clinical efficacy, and experimental evaluation of Sitagliptin (B1680988) as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM).
Mechanism of Action
(S)-Sitagliptin phosphate is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] The primary therapeutic action of Sitagliptin is mediated by its effect on the incretin (B1656795) system.[4]
The Incretin System and DPP-4
The incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), are released from the gastrointestinal tract in response to food intake.[2][5][6] These hormones are critical for glucose homeostasis, as they stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[2][7] GLP-1 also suppresses glucagon (B607659) secretion from pancreatic α-cells, slows gastric emptying, and reduces appetite.[2][8][9][10]
The biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the DPP-4 enzyme.[2][5] DPP-4 is a serine exopeptidase found on the surface of most cell types that cleaves these incretin hormones, rendering them inactive.[3][7]
Sitagliptin's Role in Potentiating Incretin Action
Sitagliptin competitively inhibits the DPP-4 enzyme, thereby preventing the breakdown of GLP-1 and GIP.[11] This inhibition leads to a two- to three-fold increase in the plasma concentrations of active incretin hormones.[12] The elevated levels of active GLP-1 and GIP enhance their natural physiological effects, leading to:
-
Increased Glucose-Dependent Insulin Secretion: The potentiation of incretin hormones stimulates the pancreas to produce more insulin when blood glucose levels are high.[9][13]
-
Suppressed Glucagon Secretion: Increased GLP-1 levels suppress the release of glucagon from pancreatic α-cells, particularly in the postprandial state.[2][5][11] This reduces hepatic glucose production.[5][8]
This dual action of increasing insulin and decreasing glucagon in a glucose-dependent manner improves overall glycemic control while minimizing the risk of hypoglycemia.[2][5]
Signaling Pathway
The mechanism of Sitagliptin's action involves a cascade of physiological responses initiated by the inhibition of DPP-4.
Quantitative Data on Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of Sitagliptin in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents.
Table 1: Effect of Sitagliptin on Glycemic Parameters
| Parameter | Baseline (Mean) | Change from Baseline (Mean) | Treatment Details | Study Duration | Citation |
| HbA1c (%) | 8.0% | -0.79% | 100 mg/day Monotherapy | 24 weeks | [4] |
| 8.1% | -0.62% (placebo-controlled) | 100 mg/day + Acarbose (B1664774) | 24 weeks | [14] | |
| 7.5% | -0.9% | 100 mg/day + Metformin (B114582) | 60 weeks | [15] | |
| 8.2% | -1.0% | 100 mg/day + Metformin + Glimepiride | 60 weeks | [15] | |
| 8.24% | -0.99% | 100 mg/day added to ongoing therapy | 14 weeks | [16] | |
| 9.4% | -1.6% | 50 mg/day | 12 weeks | [12] | |
| Fasting Plasma Glucose (FPG) | Not specified | -17.1 mg/dL (-0.95 mmol/L) | 100 mg/day Monotherapy | 24 weeks | [4] |
| 178.2 mg/dL | -1.7 mmol/L (-30.6 mg/dL) | 100 mg/day + Metformin +/- Sulfonylurea | 60 weeks | [15] | |
| 171 mg/dL | -25 mg/dL (-1.4 mmol/L) | 100 mg/day added to ongoing therapy | 14 weeks | [16] | |
| 9.7 mmol/L | -0.8 mmol/L (-14.4 mg/dL) | 100 mg/day + Acarbose | 24 weeks | [14] | |
| 2-hr Postprandial Glucose (PPG) | Not specified | -46.7 mg/dL (-2.6 mmol/L) | 100 mg/day Monotherapy | 24 weeks | [4] |
| 252 mg/dL | -2.7 mmol/L (-48.6 mg/dL) | 100 mg/day + Metformin +/- Sulfonylurea | 60 weeks | [15] | |
| 266 mg/dL | -58 mg/dL (-3.2 mmol/L) | 100 mg/day added to ongoing therapy | 14 weeks | [16] |
Table 2: Effect of Sitagliptin on Incretin Hormone Levels
| Hormone | Treatment | Outcome | Condition | Citation |
| Intact GLP-1 | Sitagliptin | Increased | Fasting and post-oral glucose load | [17][18][19] |
| Intact GIP | Sitagliptin | Increased | After DPP-4 inhibition | [17][18] |
| Total GLP-1 | Sitagliptin | Decreased by 53% | After oral glucose (feedback inhibition) | [17][18][19] |
| Active GLP-1 | Sitagliptin | Increased 2- to 3-fold | In patients with T2DM | [12] |
Experimental Protocols
The evaluation of Sitagliptin's effects on glucose homeostasis relies on standardized clinical and preclinical experimental procedures.
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess a subject's ability to handle an oral glucose load, providing insights into insulin secretion and glucose disposal.
-
Protocol:
-
Preparation: Subjects fast overnight (8-12 hours).
-
Baseline Sampling: A baseline blood sample is collected to measure fasting plasma glucose, insulin, C-peptide, and incretin hormones.
-
Glucose Administration: The subject consumes a standardized glucose solution, typically containing 75 grams of glucose, within 5-10 minutes.[17][20]
-
Post-Load Sampling: Blood samples are drawn at specific intervals post-ingestion, commonly at 15, 30, 60, 90, 120, and 180 minutes.[20]
-
Analysis: Samples are analyzed to determine the time course of plasma glucose, insulin, and incretin concentrations.
-
Isoglycemic Intravenous Glucose Infusion
This procedure is often performed to compare the insulin response to oral versus intravenous glucose, allowing for the calculation of the "incretin effect."
-
Protocol:
-
Objective: To replicate the arterialized venous glucose profile observed during a preceding OGTT.[20]
-
Infusion: A variable infusion of 20% dextrose solution is administered intravenously.
-
Glucose Monitoring: Blood glucose is monitored every 5 minutes, and the infusion rate is adjusted to precisely match the glucose levels from the subject's OGTT.[20]
-
Blood Sampling: Blood samples for hormone analysis are collected at time points identical to the OGTT.[17][20]
-
Incretin Effect Calculation: The incretin effect is quantified by comparing the total insulin secreted during the OGTT with that secreted during the isoglycemic infusion.[19][21]
-
Measurement of Incretin Hormones (GLP-1 and GIP)
Accurate measurement of active incretin hormones is critical but challenging due to their rapid degradation by DPP-4.[6]
-
Protocol:
-
Blood Collection: Blood must be collected in tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC, Linagliptin) and an anticoagulant like EDTA.[22]
-
Sample Handling: Samples must be immediately placed on ice and centrifuged within one hour at low temperatures (e.g., 4°C) to separate the plasma.[22]
-
Storage: Plasma samples should be stored at -80°C until analysis to prevent degradation.[20]
-
Assay Method: Concentrations of total and active GLP-1 and GIP are typically measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[6][20] Plasma extraction (e.g., ethanol (B145695) or solid-phase) is essential prior to measuring active incretin levels.[22]
-
Clinical Trial Workflow Example
The workflow for a typical randomized, double-blind, placebo-controlled crossover trial is depicted below. This design is robust for assessing the direct effects of a drug while minimizing inter-subject variability.[23][24]
Additional Mechanistic Insights
Beyond its primary incretin-based mechanism, research suggests Sitagliptin may have other beneficial effects on glucose homeostasis and pancreatic islet health.
β-Cell Function
Chronic treatment with Sitagliptin has been shown to improve measures of β-cell function.[4][21][25] This may be due to the trophic effects of sustained GLP-1 elevation and a reduction in glucotoxicity. Studies have noted improvements in the proinsulin-to-insulin ratio and other markers of β-cell health, suggesting a protective effect.[25][26] Animal studies indicate that Sitagliptin treatment can lead to an increase in insulin-positive cells and a normalization of the β- to α-cell ratio in islets.[4]
Logical Relationship: Glucose-Dependent Action
A critical feature of Sitagliptin's mechanism is its glucose-dependency, which differentiates it from other oral antidiabetic agents like sulfonylureas. The drug enhances insulin secretion primarily when glucose levels are elevated, thus carrying a minimal risk of hypoglycemia when used as monotherapy.[2][5][7]
Conclusion
This compound restores and enhances the physiological pathways of glucose control by inhibiting the DPP-4 enzyme. This leads to increased levels of active incretin hormones GLP-1 and GIP, which in turn promote glucose-dependent insulin secretion and suppress glucagon release. Clinical data robustly support its efficacy in lowering HbA1c, fasting, and postprandial glucose levels. Its glucose-dependent mechanism of action makes it a safe and effective therapeutic option for the management of type 2 diabetes, with a low intrinsic risk of hypoglycemia. Further research into its potential for β-cell preservation continues to define its role in the long-term management of the disease.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 6. Measurement of the incretin hormones: glucagon-like peptide-1 and glucose-dependent insulinotropic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. youtube.com [youtube.com]
- 11. Sitagliptin - Wikipedia [en.wikipedia.org]
- 12. Estimation of HbA1c response to sitagliptin by change in glycated albumin level for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xelevia | European Medicines Agency (EMA) [ema.europa.eu]
- 14. A randomized clinical trial of the safety and efficacy of sitagliptin in patients with type 2 diabetes mellitus inadequately controlled by acarbose alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predictive factors of durability to sitagliptin: Slower reduction of glycated hemoglobin, older age and higher baseline glycated hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of Sitagliptin When Added to Ongoing Therapy in Korean Subjects with Type 2 Diabetes Mellitus [e-dmj.org]
- 17. Effects of sitagliptin and metformin treatment on incretin hormone and insulin secretory responses to oral and "isoglycemic" intravenous glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Assessment of the incretin effect in healthy subjects: concordance between clamp and OGTT methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Guideline for Incretin Measurement | The Japan Diabetes Society [jds.or.jp]
- 23. Effects of sitagliptin on counter-regulatory and incretin hormones during acute hypoglycaemia in patients with type 1 diabetes: a randomized double-blind placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of sitagliptin on glucose control in adult patients with Type 1 diabetes: a pilot, double-blind, randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Effects of Sitagliptin on Pancreatic Beta-Cells in Type 2 Diabetes With Sulfonylurea Treatment: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Sitagliptin Phosphate and its Interaction with the Incretin System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Sitagliptin phosphate (B84403), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant therapeutic advance in the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the core scientific principles underlying the action of (S)-Sitagliptin phosphate, with a particular focus on its intricate interaction with the incretin (B1656795) system. We delve into the mechanism of action, quantitative pharmacology, detailed experimental protocols, and the complex signaling pathways modulated by this agent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering in-depth data and methodologies to support further investigation and innovation in this therapeutic area.
Introduction: The Incretin Effect and its Therapeutic Potential
The incretin effect describes the physiological phenomenon wherein oral glucose administration elicits a significantly greater insulin (B600854) response compared to an equivalent intravenous glucose infusion.[1] This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion.[3] They act on pancreatic β-cells to potentiate glucose-dependent insulin secretion, a crucial mechanism for maintaining glucose homeostasis.[2][4]
In individuals with T2DM, the incretin effect is notably diminished, contributing to impaired glycemic control.[5] A key factor in this impairment is the rapid degradation of active GLP-1 and GIP by the enzyme dipeptidyl peptidase-4 (DPP-4).[5][6] DPP-4 is a ubiquitous serine protease that cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[5] This rapid inactivation results in a very short physiological half-life for these vital hormones.[2]
The therapeutic strategy of DPP-4 inhibition aims to counteract this rapid degradation, thereby prolonging the activity of endogenous GLP-1 and GIP. This compound was the first-in-class oral DPP-4 inhibitor approved for the treatment of T2DM.[7] By competitively and reversibly inhibiting DPP-4, sitagliptin (B1680988) increases the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon (B607659) release, ultimately improving glycemic control in patients with T2DM.[8][9]
Mechanism of Action of this compound
This compound is a highly selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[5][8] Its mechanism of action is centered on the potentiation of the endogenous incretin system.
Following oral administration, sitagliptin is rapidly absorbed and binds to the catalytic site of DPP-4.[8][10] This binding prevents DPP-4 from cleaving and inactivating GLP-1 and GIP.[1] The resulting increase in the half-life of active GLP-1 and GIP leads to a 2- to 3-fold elevation in their circulating concentrations.[4][10]
The elevated levels of active incretins exert their effects through their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR), which are expressed on various cell types, most notably on pancreatic islet cells.[4]
The key physiological consequences of enhanced incretin signaling are:
-
Glucose-Dependent Insulin Secretion: Both GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2] This means that insulin release is stimulated only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[1]
-
Suppression of Glucagon Secretion: GLP-1 inhibits the secretion of glucagon from pancreatic α-cells.[4][8] Since glucagon promotes hepatic glucose production, its suppression contributes to lower blood glucose levels.
-
Improved β-Cell Function: Preclinical studies suggest that incretins may also have beneficial effects on β-cell health, including promoting β-cell proliferation and inhibiting apoptosis.[11]
The overall effect of this compound is a significant improvement in glycemic control, as reflected by reductions in glycated hemoglobin (HbA1c), fasting plasma glucose, and postprandial glucose excursions in patients with T2DM.[5]
Quantitative Data
DPP-4 Inhibition and Binding Affinity
The potency and binding characteristics of this compound to the DPP-4 enzyme have been extensively characterized.
| Parameter | Value | Reference |
| IC50 (DPP-4 Inhibition) | 19 nM | [1] |
| Binding Affinity (KD) | 2.3 nM | [1] |
| Association Rate (kon) | 1.1 x 10⁶ M⁻¹s⁻¹ | [1] |
| Dissociation Rate (koff) | 2.5 x 10⁻³ s⁻¹ | [1] |
| Inhibition Type | Competitive, Reversible | [8] |
Table 1: In vitro DPP-4 Inhibition and Binding Kinetics of (S)-Sitagliptin.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound supports a once-daily oral dosing regimen.
| Parameter | Value | Reference |
| Absolute Bioavailability | ~87% | [10] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [10] |
| Apparent Terminal Half-life (t1/2) | 12.4 hours | [10] |
| Plasma Protein Binding | Low (38%) | [10] |
| Metabolism | Minor pathway, primarily via CYP3A4 and CYP2C8 | [10] |
| Primary Route of Elimination | Renal (approximately 79% as unchanged drug) | [10] |
| Mean Plasma AUC (100 mg dose) | 8.52 µM·hr | [10] |
| Mean Peak Plasma Concentration (Cmax) (100 mg dose) | 950 nM | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects.
Pharmacodynamic Effects
Administration of this compound leads to significant and sustained inhibition of plasma DPP-4 activity and a corresponding increase in active incretin levels.
| Parameter | Effect | Reference |
| DPP-4 Inhibition (100 mg dose) | >80% inhibition over a 24-hour period | [12] |
| Active GLP-1 Levels | ~2-fold increase post-meal | [12] |
| Active GIP Levels | ~2- to 3-fold increase post-meal | [4] |
Table 3: Pharmacodynamic Effects of this compound in Patients with T2DM.
Experimental Protocols
In Vitro DPP-4 Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a test compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations.
-
Dilute the recombinant human DPP-4 enzyme in assay buffer to the working concentration.
-
Prepare the DPP-4 substrate solution in assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer and solvent.
-
Enzyme control wells (100% activity): Add assay buffer, diluted DPP-4 enzyme, and solvent.
-
Test compound wells: Add assay buffer, diluted DPP-4 enzyme, and the test compound dilution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Measurement of Active GLP-1 and GIP in Human Plasma by ELISA
This protocol outlines the general steps for quantifying active GLP-1 and GIP levels in human plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Commercially available ELISA kit for active GLP-1 or active GIP
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., EDTA with a specific inhibitor cocktail)
-
Centrifuge
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active incretins.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Aliquot and store the plasma at -80°C until analysis.
-
-
Assay Procedure (follow the specific kit manufacturer's instructions):
-
Bring all reagents and samples to room temperature.
-
Prepare the standard curve using the provided standards.
-
Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.
-
Add the detection antibody (typically conjugated to an enzyme like HRP).
-
Incubate the plate as per the kit's instructions.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance of each well using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentrations of active GLP-1 or GIP in the plasma samples by interpolating their absorbance values from the standard curve.
-
In Vivo Efficacy Study: Oral Glucose Tolerance Test (OGTT) in an Animal Model of T2DM
This protocol describes an OGTT to evaluate the anti-hyperglycemic effect of this compound in a relevant animal model, such as the Zucker Diabetic Fatty (ZDF) rat.
Animals:
-
Male ZDF rats (diabetic) and their lean littermates (non-diabetic controls)
-
Age-appropriate for the development of hyperglycemia
Procedure:
-
Acclimatization and Dosing:
-
Acclimatize the animals to the housing conditions for at least one week.
-
Administer the test compound (e.g., this compound) or vehicle orally (p.o.) by gavage at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample:
-
At time 0 (before glucose administration), collect a small blood sample from the tail vein to measure baseline blood glucose levels.
-
-
Oral Glucose Challenge:
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Blood Glucose Measurement:
-
Measure the blood glucose concentration in each sample using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Statistically compare the AUC values between the treatment groups to determine the effect of the test compound on glucose tolerance.
-
Visualization of Signaling Pathways and Experimental Workflows
Incretin System and DPP-4 Inhibition
Caption: Overview of the incretin system and the mechanism of DPP-4 inhibition by sitagliptin.
GLP-1 and GIP Receptor Signaling in Pancreatic β-Cells
Caption: Simplified signaling pathways of GLP-1 and GIP receptors in pancreatic β-cells.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Experimental workflow for an oral glucose tolerance test (OGTT).
Drug Discovery and Development Workflow for a DPP-4 Inhibitor
Caption: A generalized workflow for the discovery and development of a DPP-4 inhibitor.
Conclusion
This compound has established itself as a cornerstone in the oral anti-diabetic armamentarium. Its mechanism of action, elegantly targeting the incretin system through potent and selective DPP-4 inhibition, offers a glucose-dependent approach to improving glycemic control with a low risk of hypoglycemia. This technical guide has provided an in-depth exploration of the molecular interactions, quantitative pharmacology, and key experimental methodologies associated with this compound. The presented data and protocols are intended to empower researchers and drug development professionals to further investigate the nuances of the incretin system and to drive the discovery of next-generation therapies for type 2 diabetes mellitus. The continued elucidation of the complex signaling networks and physiological effects modulated by DPP-4 inhibitors will undoubtedly pave the way for more refined and effective treatments for this global health challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. Epac is Required for GLP-1R-Mediated Inhibition of Oxidative Stress and Apoptosis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-jarb.org [e-jarb.org]
- 5. ibl-international.com [ibl-international.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. ibl-america.com [ibl-america.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. GLP-1 and GIP receptors signal through distinct β-arrestin 2-dependent pathways to regulate pancreatic β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vetmeduni.ac.at [vetmeduni.ac.at]
- 12. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Sitagliptin phosphate enzymatic inhibition kinetics
An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of (S)-Sitagliptin Phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of (S)-Sitagliptin phosphate, a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for inhibitor screening, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
(S)-Sitagliptin is an oral antihyperglycemic agent that belongs to the gliptin class of drugs.[1] Its therapeutic effect is derived from the inhibition of the serine protease DPP-4.[1] DPP-4 is responsible for the rapid degradation of the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis.[3]
By inhibiting DPP-4, Sitagliptin (B1680988) increases the circulating levels of active GLP-1 and GIP.[2][4] This enhancement of incretin levels leads to several downstream effects in a glucose-dependent manner:
-
Increased Insulin (B600854) Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin.[2]
-
Suppressed Glucagon (B607659) Secretion: Sitagliptin-mediated DPP-4 inhibition leads to a reduction in glucagon secretion from pancreatic α-cells.[5]
The combined effect of increased insulin and decreased glucagon levels helps to lower blood glucose concentrations, particularly in the postprandial state.[4]
Quantitative Analysis of Inhibition Kinetics
Sitagliptin is a potent, competitive, reversible, and tight-binding inhibitor of DPP-4.[6] Its high affinity and selectivity for DPP-4 are central to its pharmacological profile.
Table 1: Summary of In Vitro Inhibition Data for (S)-Sitagliptin against DPP-4
| Parameter | Value | Experimental Conditions | Source |
| IC50 | 18 nM | Human recombinant DPP-4, Fluorogenic substrate (Gly-Pro-AMC) | |
| IC50 | 19 nM | Caco-2 cell extracts | [7][8] |
| Ki | ~18 nM | Calculated from IC50, competitive inhibition model | [9] |
| kon (Association Rate) | > 100 x 10^5 M⁻¹s⁻¹ | 37°C | [1] |
| koff (Dissociation Rate) | > 580 x 10⁻⁵ s⁻¹ | 37°C | [1] |
| Selectivity | >2600-fold for DPP-4 over other proline-specific peptidases | - |
Table 2: Pharmacokinetic Properties of (S)-Sitagliptin
| Parameter | Value | Species/Conditions | Source |
| Oral Bioavailability | 87% | Humans | [10] |
| Terminal Half-life (t½) | 9.1 - 13.8 hours | Healthy young Japanese males | [11] |
| Time to Peak Concentration (Tmax) | 1-4 hours | Humans | [10] |
| Excretion | ~79% unchanged in urine | Humans | [4] |
Experimental Protocols
Fluorometric In Vitro DPP-4 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of (S)-Sitagliptin on recombinant human DPP-4 enzyme using a fluorogenic substrate.
Materials and Reagents:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]
-
DPP-4 Fluorogenic Substrate (e.g., H-Gly-Pro-AMC)[9]
-
This compound (as a positive control inhibitor)
-
Solvent for inhibitor (e.g., DMSO or Assay Buffer)
-
96-well black microtiter plate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Create a serial dilution of the inhibitor to test a range of concentrations.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
Prepare the DPP-4 substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[12]
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence kinetically for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (Δfluorescence/min) from the linear portion of the kinetic curve.
-
Subtract the average rate of the background wells from all other wells.
-
Determine the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the mechanism of action of Sitagliptin in the context of the incretin signaling pathway.
Experimental Workflow for DPP-4 Inhibition Assay
The diagram below outlines the key steps in the fluorometric assay for determining DPP-4 inhibition.
Logical Relationship of Competitive Inhibition
This diagram illustrates the principle of competitive inhibition, where Sitagliptin competes with the natural substrate for the active site of the DPP-4 enzyme.
References
- 1. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sitagliptin phosphate: a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The role of the Wnt signaling pathway in incretin hormone production and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitagliptin phosphate | Autophagy | DPP-4 | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of pharmacokinetic parameters and dipeptidyl peptidase-4 inhibition following single doses of sitagliptin in healthy, young Japanese males - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
(S)-Sitagliptin Phosphate: An In-depth Technical Guide to Early Research on its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sitagliptin phosphate, an oral, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), is a well-established therapy for type 2 diabetes mellitus (T2DM). Beyond its primary glucoregulatory function, a growing body of preclinical evidence highlights its potential as a neuroprotective agent. This technical guide synthesizes early research findings, focusing on the molecular mechanisms, quantitative outcomes from various experimental models, and detailed methodologies to provide a comprehensive resource for the scientific community. Sitagliptin's neuroprotective actions are primarily attributed to its ability to increase endogenous levels of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1), which in turn modulates pathways involved in inflammation, apoptosis, oxidative stress, and synaptic plasticity within the central nervous system.[1][2][3][4]
Core Mechanism of Action
Sitagliptin's fundamental mechanism involves the inhibition of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin (B1680988) increases the bioavailability of active GLP-1 and GIP, allowing them to bind to their respective receptors (GLP-1R) in the brain and initiate downstream neuroprotective signaling cascades.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide 1 receptor activation: anti-inflammatory effects in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and Computational Studies on Sitagliptin's Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analysis of (S)-Sitagliptin Phosphate by HPLC and LC-MS
These application notes provide detailed methodologies for the quantitative analysis of (S)-Sitagliptin phosphate (B84403) in bulk drug and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for the assay of Sitagliptin (B1680988) phosphate and the chiral separation of its enantiomers.
Application Note: HPLC Analysis of Sitagliptin Phosphate
This application note describes a validated RP-HPLC method for the determination of Sitagliptin phosphate in bulk and tablet dosage forms. The method is simple, precise, accurate, and economical for routine quality control analysis.[1] Additionally, a specific method for the enantiomeric separation of Sitagliptin is presented, which is crucial for ensuring the stereospecificity of the active pharmaceutical ingredient (API).
Quantitative Data Summary: HPLC Methods
| Parameter | Method 1: Assay of Sitagliptin Phosphate | Method 2: Chiral Separation of (S)-Sitagliptin |
| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[1] | Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)[2] |
| Mobile Phase | 0.01M KH2PO4: Methanol (B129727) (50:50 v/v), pH 2.5 with Orthophosphoric acid[1] | 3M Potassium di-hydrogen phosphate buffer (pH 4.0):Methanol:Acetonitrile (B52724) (60:30:10, v/v/v)[2] |
| Flow Rate | 0.7 mL/min[1] | 1.0 mL/min[3] |
| Detection Wavelength | 267 nm[1] | 265 nm[4] |
| Linearity Range | 5 - 30 µg/mL[1] | 30 - 300 ng/mL[2] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9996[2] |
| Limit of Detection (LOD) | Not Reported | 8 ng/mL[2] |
| Limit of Quantification (LOQ) | Not Reported | 30 ng/mL[2] |
| Accuracy (% Recovery) | 99.89% (Assay)[1] | 99.06% to 100.2%[2] |
| Precision (%RSD) | < 2%[5] | < 1.5% (Intra and Inter-day)[3] |
Experimental Protocol: HPLC Analysis
1. Equipment and Reagents
-
High-Performance Liquid Chromatograph with a PDA or UV detector.
-
Analytical balance.
-
Ultrasonic bath.
-
pH meter.
-
Zorbax Eclipse XDB C18 column or Chiralcel OD-RH column.
-
Sitagliptin phosphate reference standard.
-
Potassium dihydrogen phosphate (KH2PO4), Methanol, Acetonitrile, Orthophosphoric acid (all HPLC grade).
-
Milli-Q water or equivalent.
2. Preparation of Solutions
-
Mobile Phase (Method 1): Prepare a 0.01M solution of KH2PO4 in water. Mix with methanol in a 50:50 (v/v) ratio. Adjust the pH to 2.5 with 0.2% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[1]
-
Mobile Phase (Method 2): Prepare a 3M potassium di-hydrogen phosphate buffer and adjust the pH to 4.0. Mix the buffer with methanol and acetonitrile in a 60:30:10 (v/v/v) ratio. Filter and degas.[2]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sitagliptin phosphate reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of Sitagliptin phosphate into a 100 mL volumetric flask. Add a suitable amount of diluent (e.g., mobile phase), sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm filter before injection.[6]
3. Chromatographic Conditions
-
Set the column oven temperature (if required, typically ambient or slightly elevated).
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes.
-
Set the detector wavelength.
-
Inject the standard and sample solutions.
4. Data Analysis
-
Identify and integrate the peak corresponding to Sitagliptin.
-
For the assay, calculate the amount of Sitagliptin phosphate in the sample by comparing the peak area with that of the standard.
-
For chiral separation, ensure the resolution between the (R) and (S) enantiomers is adequate (typically >2.5).[4] Quantify the (S)-enantiomer based on its peak area relative to the total area of both enantiomer peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This section provides a protocol for the sensitive quantification of Sitagliptin in biological matrices, which is essential for pharmacokinetic studies.
Application Note: LC-MS/MS Analysis of Sitagliptin
This application note describes a highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Sitagliptin in human plasma.[7][8] This method is suitable for pharmacokinetic and bioequivalence studies due to its low sample volume requirement and high throughput.
Quantitative Data Summary: LC-MS/MS Method
| Parameter | Value |
| Column | Kinetex® C18[7][8] |
| Mobile Phase | 5 mM Ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and Acetonitrile (1:1, v/v)[7][8] |
| Flow Rate | 0.2 mL/min[7][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Mass Transition (MRM) | Sitagliptin: m/z 408.2 → 193.0; IS (Sitagliptin-d4): m/z 412.2 → 239.1[8] |
| Linearity Range | 5 - 1000 ng/mL[7][8] |
| Correlation Coefficient (r²) | > 0.998[8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[7] |
| Accuracy (% Bias) | Intra-day: 95.70% to 105.94%; Inter-day: 97.20% to 100.23%[7] |
| Precision (%CV) | Intra-day: 1.52% to 3.72%; Inter-day: 1.81% to 9.87%[7] |
Experimental Protocol: LC-MS/MS Analysis
1. Equipment and Reagents
-
LC-MS/MS system (e.g., triple quadrupole).
-
Analytical balance.
-
Centrifuge.
-
Nitrogen evaporator.
-
Sitagliptin reference standard and an appropriate internal standard (IS), such as Sitagliptin-d4.[7]
-
Ammonium acetate, Formic acid, Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE) (all LC-MS grade).
-
Human plasma.
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 5 mM ammonium acetate in water containing 0.04% formic acid. Mix this with acetonitrile in a 1:1 (v/v) ratio.[7][8]
-
Standard and IS Stock Solutions: Prepare stock solutions of Sitagliptin and the IS in a suitable solvent (e.g., methanol).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with appropriate amounts of the Sitagliptin stock solution.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 20 µL of the IS solution.[7]
-
Add 2 mL of MTBE as the extraction solvent.[7]
-
Vortex vigorously for 10 minutes and then centrifuge.[7]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[7]
-
Reconstitute the dried residue in 1 mL of the mobile phase.[7]
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[7]
4. LC-MS/MS Conditions
-
Equilibrate the column with the mobile phase.
-
Set the MS parameters, including ionization mode, spray voltage, and collision energies for the specified MRM transitions.
-
Analyze the samples.
5. Data Analysis
-
Integrate the peak areas for both Sitagliptin and the IS.
-
Calculate the peak area ratio (Sitagliptin/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Sitagliptin in the unknown samples from the calibration curve.
Workflow for Analytical Method Development and Validation
The following diagram illustrates the typical workflow for the development and validation of an analytical method for a pharmaceutical compound like Sitagliptin phosphate.
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. japer.in [japer.in]
- 2. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro DPP-4 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[1][2][3][4] It is a well-validated therapeutic target for type 2 diabetes due to its role in the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By inhibiting DPP-4, the half-life of these hormones is extended, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[1][4][5] This document provides detailed protocols for in vitro DPP-4 inhibition assays, designed to screen and characterize potential DPP-4 inhibitors.
Principle of the Assay
The most common method for determining DPP-4 activity in vitro is a fluorescence-based assay.[1][2][5] This assay utilizes a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1][2][6][7][8] DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety.[1][2][8] The resulting increase in fluorescence intensity is directly proportional to the DPP-4 enzymatic activity. The presence of a DPP-4 inhibitor will reduce the rate of substrate cleavage, leading to a decrease in fluorescence.[9] The fluorescence is typically measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2][7]
DPP-4 Signaling Pathway and Inhibition
DPP-4 is a transmembrane glycoprotein (B1211001) that also exists in a soluble, catalytically active form in plasma.[1][4] Its primary substrates in the context of glucose metabolism are the incretin hormones GLP-1 and GIP.[1][4][5] The following diagram illustrates the signaling pathway and the mechanism of DPP-4 inhibition.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting a DPP-4 inhibition assay.
Materials and Reagents
| Reagent/Material | Specifications |
| Enzyme | Recombinant Human DPP-4[1][4] |
| Substrate | Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)[1][6][8] |
| Assay Buffer | 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA[1][10] |
| Positive Control | Sitagliptin or other known DPP-4 inhibitors[1][9] |
| Test Compounds | Dissolved in a suitable solvent (e.g., DMSO) |
| Microplate | 96-well, black, flat-bottom for fluorescence measurements[11] |
| Plate Reader | Capable of fluorescence detection at Ex/Em = 350-360/450-465 nm[1][2][7] |
| Other | Pipettes, sterile tubes, incubator |
Reagent Preparation
-
Assay Buffer (1X): Prepare the assay buffer as specified in the table above. Store at 4°C.
-
DPP-4 Enzyme Solution: Thaw the recombinant human DPP-4 on ice. Dilute the enzyme to the desired working concentration in cold 1X Assay Buffer. Keep the diluted enzyme on ice and use it within a few hours.[1][4] The final concentration will depend on the specific activity of the enzyme lot.
-
DPP-4 Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO.[6] Just before use, dilute the stock solution to the final working concentration in 1X Assay Buffer. The final substrate concentration is typically around the Km value or slightly above.[10]
-
Test Compound and Positive Control Solutions: Prepare stock solutions of the test compounds and the positive control (e.g., Sitagliptin) in 100% DMSO.[7] Create a series of dilutions at the desired concentrations using the 1X Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Assay Procedure
The following workflow diagram outlines the key steps of the experimental procedure.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well black microplate, add the following to their respective wells in triplicate:
-
Blank (No Enzyme): 50 µL of 1X Assay Buffer.
-
Negative Control (100% Activity): 40 µL of 1X Assay Buffer + 10 µL of vehicle (e.g., 1% DMSO in Assay Buffer).
-
Test Compound Wells: 40 µL of 1X Assay Buffer + 10 µL of diluted test compound.
-
Positive Control Wells: 40 µL of 1X Assay Buffer + 10 µL of diluted positive control inhibitor.
-
-
Enzyme Addition: Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the "Blank" wells. The total volume in these wells is now 50 µL.
-
Pre-incubation: Mix the contents of the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.[7]
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells, including the "Blank" wells. The final reaction volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[1][2][7] Protect the plate from light during incubation to prevent photobleaching of the fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader set to an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2][7]
Data Presentation and Analysis
Data Calculation
-
Average Fluorescence: Calculate the average fluorescence for each set of triplicates.
-
Corrected Fluorescence: Subtract the average fluorescence of the "Blank" wells from the average fluorescence of all other wells to correct for background fluorescence.
-
Percentage Inhibition: Calculate the percentage of DPP-4 inhibition for each test compound concentration using the following formula:
% Inhibition = [ (FluorescenceNegative Control - FluorescenceTest Compound) / FluorescenceNegative Control ] x 100
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Example Data Table
| Inhibitor | Concentration (nM) | % Inhibition | IC50 (nM) |
| Sitagliptin | 1 | 15.2 | 19[12] |
| 10 | 48.9 | ||
| 100 | 85.1 | ||
| 1000 | 98.6 | ||
| Test Compound X | 1 | 5.8 | 150 |
| 10 | 25.4 | ||
| 100 | 49.8 | ||
| 1000 | 75.3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or microplate | Use fresh, high-quality reagents and a new microplate. |
| Autofluorescence of test compounds | Run a control with the test compound and substrate but no enzyme. Subtract this value from the test well reading. | |
| Low signal or no enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect buffer pH or composition | Prepare the assay buffer carefully and verify the pH. | |
| Substrate degradation | Prepare the substrate solution fresh before each experiment. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |
| Inconsistent incubation temperature | Use a calibrated incubator and ensure the plate is evenly heated. |
Conclusion
The in vitro fluorescence-based DPP-4 inhibition assay is a robust and reliable method for screening and characterizing potential DPP-4 inhibitors. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain accurate and reproducible results, facilitating the discovery and development of novel therapeutics for type 2 diabetes and other related disorders.
References
- 1. abcam.com [abcam.com]
- 2. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. content.abcam.com [content.abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-Sitagliptin Phosphate in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sitagliptin phosphate (B84403) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2][3]. By inhibiting DPP-4, sitagliptin (B1680988) increases the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and improve overall glycemic control[1][2][4]. These mechanisms make (S)-Sitagliptin phosphate a valuable tool for studying metabolic disorders like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD)[1][5][6]. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research.
Mechanism of Action
Sitagliptin competitively and reversibly inhibits the DPP-4 enzyme[7]. This inhibition prevents the cleavage of N-terminal dipeptides from GLP-1 and GIP, thereby prolonging their biological activity[7]. The increased levels of active incretins lead to a cascade of downstream effects that are beneficial for glucose homeostasis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro DPP-4 Inhibition
| Parameter | Value | Source |
| IC50 (Human DPP-4) | 18 nM | [8] |
| IC50 (Caco-2 cell extracts) | 19 nM | [9] |
| Ki (Human DPP-4) | 2.5 ± 0.7 nM | [10] |
| Nature of Inhibition | Competitive, Reversible, Fast and Tight Binding | [2][7] |
Table 2: In Vivo Efficacy in Animal Models of Metabolic Disorders
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| High-Fat Diet (HFD) Mice | 4 g/kg in diet for 12 weeks | - 21% reduction in fasting blood glucose- ~25% reduction in insulin levels- Reduced macrophage infiltration in adipose tissue | [11] |
| ob/ob Mice | 10 mg/kg, p.o. | - >70% DPP-4 inhibition at 8 hours- ~35% reduction in glucose excursion at 8 hours | [2][7] |
| HFD/STZ Mice | Admixture to diet for 11 weeks | - Dose-dependent improvement in glycemic control- Increased β-cell mass and improved islet architecture | [12] |
| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg/day for 6 weeks | - 11.1% decrease in HbA1c- 50% reduction in triglycerides- Amelioration of inflammatory infiltrate in the pancreas | [13] |
| NAFLD Mice (HFD-induced) | 15 mg/kg/day for 16 weeks | - Depressed blood lipid levels- Increased serum FGF-21 and FGF-19 levels- Upregulated liver PPAR-α and CREBH levels | [5][6] |
| Akita Mice (genetic model) | 50 mg/kg/day for 4 months | - Improved glycemic control (decreased HbA1c)- Increased plasma adiponectin levels | [14] |
Experimental Protocols
In Vivo Studies
1. High-Fat Diet (HFD) and Streptozotocin (B1681764) (STZ) Induced Diabetic Mouse Model
This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance followed by β-cell dysfunction.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Induce insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 4-12 weeks[6][11][15]. A control group should be fed a standard chow diet.
-
STZ Induction: After the initial HFD period, administer a low dose of streptozotocin (STZ), typically 40-50 mg/kg body weight, intraperitoneally (i.p.) for 5 consecutive days[6][16]. STZ should be freshly dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Diabetes Confirmation: Monitor blood glucose levels. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic[17].
-
Treatment: Administer this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage for the desired study duration (typically 4-12 weeks)[13][18].
-
Metabolic Monitoring:
-
Measure body weight and food/water intake weekly.
-
Monitor fasting and random blood glucose levels regularly.
-
Perform Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) at baseline and at the end of the study.
-
-
Endpoint Analysis: At the end of the treatment period, collect blood for measuring insulin, lipids, and inflammatory markers. Harvest tissues such as the pancreas, liver, and adipose tissue for histological analysis and gene/protein expression studies[11][13].
In Vitro Assays
1. DPP-4 Inhibition Assay
This assay determines the potency of this compound in inhibiting DPP-4 activity.
Protocol using a fluorometric kit (based on commercially available kits):
-
Reagents: DPP-4 enzyme, DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, this compound, and a 96-well black plate.
-
Standard Curve: Prepare a standard curve with a known DPP-4 inhibitor (often provided in kits) to determine the IC50 value.
-
Assay Procedure:
-
Add assay buffer to the wells of the 96-well plate.
-
Add varying concentrations of this compound to the sample wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Add the DPP-4 enzyme to all wells except the blank.
-
Incubate at 37°C for 10-15 minutes.
-
Add the DPP-4 substrate to all wells to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
2. Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the effect of this compound on glucose uptake in an insulin-sensitive cell line.
Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX)[19][20].
-
Serum Starvation: Before the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a sub-maximal concentration of insulin for 1-2 hours.
-
Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 30-60 minutes at 37°C[20].
-
Measurement: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Quantify the glucose uptake by comparing the fluorescence intensity of treated cells to that of control cells.
3. Macrophage Polarization Assay using RAW264.7 Cells
This assay investigates the anti-inflammatory effects of this compound by examining its influence on macrophage polarization.
Protocol:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS[21].
-
Polarization:
-
Treatment: Co-treat the cells with this compound during the polarization process.
-
Analysis:
-
Gene Expression: After 24-48 hours, harvest the cells and analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206, IL-10) by RT-qPCR[23].
-
Protein Expression: Analyze the secretion of cytokines in the cell culture supernatant using ELISA or multiplex assays.
-
Flow Cytometry: Analyze the expression of cell surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes[24].
-
Conclusion
This compound is a versatile and effective tool for investigating the pathophysiology of metabolic disorders and for the preclinical evaluation of novel therapeutic strategies. The protocols and data presented here provide a comprehensive resource for researchers to design and execute robust in vivo and in vitro studies to further elucidate the therapeutic potential of DPP-4 inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Sitagliptin on Lipid Metabolism of Fatty Liver Mice and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo and Computational Studies on Sitagliptin’s Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. jabonline.in [jabonline.in]
- 20. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell culture of RAW264.7 cells [protocols.io]
- 22. mdpi.com [mdpi.com]
- 23. Glucagon-like peptide-1 modulates RAW264.7 macrophage polarization by interfering with the JNK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unlocking New Avenues in Diabetes Research: Application Notes for Novel (S)-Sitagliptin Phosphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel (S)-Sitagliptin phosphate (B84403) derivatives. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes. The development of its derivatives offers a valuable opportunity to explore enhanced therapeutic properties, structure-activity relationships (SAR), and novel biological activities. These notes are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation antidiabetic agents.
Introduction to (S)-Sitagliptin and its Derivatives
(S)-Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, Sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. The development of derivatives of (S)-Sitagliptin, such as Schiff bases, amides, and triazole analogs, aims to improve its pharmacokinetic profile, enhance its inhibitory activity, and explore potential multi-target effects, such as the inhibition of α-glucosidase and α-amylase.[1][2][3][4]
Synthesis of (S)-Sitagliptin Phosphate Derivatives
The synthesis of novel (S)-Sitagliptin derivatives is a key step in exploring their therapeutic potential. Below are generalized protocols for the synthesis of Schiff base and amide derivatives.
General Synthesis Workflow
The overall process for developing and evaluating new (S)-Sitagliptin derivatives typically follows a structured workflow from initial design to in vivo testing.
Caption: A generalized workflow for the development of (S)-Sitagliptin derivatives.
Protocol for Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff base derivatives of (S)-Sitagliptin via condensation with various aromatic aldehydes or ketones.[1]
Materials:
-
This compound monohydrate
-
Aromatic aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve this compound (1 mmol) in 10 mL of methanol in a round-bottom flask.
-
In a separate container, prepare a methanolic solution of the desired aromatic aldehyde or ketone (1.1 mmol).
-
Add the aldehyde/ketone solution dropwise to the Sitagliptin solution with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Dry the final product under vacuum.
Protocol for Synthesis of Amide Derivatives
This protocol outlines the synthesis of amide derivatives by coupling a carboxylic acid with the primary amine of (S)-Sitagliptin.[3]
Materials:
-
(S)-Sitagliptin free base
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.1 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (S)-Sitagliptin free base (1 mmol) in anhydrous DMF.
-
Add the Sitagliptin solution to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (1.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy is used to identify the functional groups present in the synthesized molecules.[5][6]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over a wavenumber range of 4000–400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal before scanning the sample.
Expected Characteristic Peaks for Sitagliptin Derivatives:
-
N-H stretch (amine): ~3300-3500 cm⁻¹ (may be absent in Schiff bases)
-
C=O stretch (amide): ~1650-1680 cm⁻¹
-
C=N stretch (imine in Schiff bases): ~1640-1690 cm⁻¹[6]
-
C-F stretch (trifluorophenyl & trifluoromethyl groups): ~1000-1400 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the molecular structure of the derivatives.[7][8]
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
If the sample is not readily soluble, gentle warming or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
¹⁹F NMR Data Acquisition:
-
¹⁹F NMR is particularly useful for fluorinated derivatives like Sitagliptin.[8][9]
-
Acquire the spectrum with proton decoupling. No internal standard is typically required as chemical shifts can be referenced externally.
Biological Evaluation
The primary biological activity of interest for Sitagliptin derivatives is the inhibition of DPP-4. Additionally, inhibition of other enzymes involved in glucose metabolism, such as α-glucosidase, can provide insights into potential multi-target effects.
DPP-4 Signaling Pathway
Sitagliptin and its derivatives exert their therapeutic effect by inhibiting DPP-4, thereby potentiating the action of incretin hormones.
Caption: Mechanism of action of (S)-Sitagliptin derivatives via DPP-4 inhibition.
In Vitro DPP-4 Inhibition Assay Protocol
This fluorometric assay measures the ability of a compound to inhibit the activity of recombinant human DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (Sitagliptin derivatives) dissolved in DMSO
-
Sitagliptin (as a positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and Sitagliptin in DMSO. Serially dilute these stock solutions in assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add 25 µL of the diluted test compound or control to triplicate wells.
-
Add 50 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to each well, except for the blank wells.
-
For blank wells, add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 1-2 minutes for 30 minutes in kinetic mode at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro α-Glucosidase Inhibition Assay Protocol
This colorimetric assay determines the inhibitory activity of the derivatives against α-glucosidase.[10][11][12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (B1664774) (as a positive control)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
Add 50 µL of the diluted test compound or control to triplicate wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution (in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 50 µL of pNPG solution (in phosphate buffer) to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values as described for the DPP-4 assay.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the derivatives' activities.
Table 1: Physical Properties and Yields of Synthesized (S)-Sitagliptin Derivatives
| Derivative ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| SD1 | C₁₈H₁₇F₆N₅O | 433.35 | 145 | 72[1] |
| SD2 | C₂₃H₁₉F₆N₅O | 495.42 | 160 | 65[1] |
| SD3 | C₂₃H₁₉F₆N₅O₂ | 511.42 | 135 | 60[1] |
| SD4 | C₂₅H₂₁F₆N₅O | 521.46 | 150 | 74[1] |
| Amide-1 | Varies | Varies | Varies | Varies |
| Triazole-1 | Varies | Varies | Varies | Varies |
Data for amide and triazole derivatives should be filled in based on experimental results.
Table 2: In Vitro Enzyme Inhibitory Activities of (S)-Sitagliptin Derivatives
| Derivative ID | DPP-4 IC₅₀ (nM) | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| Sitagliptin | 18 - 19[1][10] | >100 | >100 |
| SD3 | Not Reported | 21.3 ± 0.16 | 28.1 ± 0.21 |
| SD4 | Not Reported | 19.8 ± 0.11 | 25.3 ± 0.15 |
| SD5 | Not Reported | 22.5 ± 0.18 | 29.8 ± 0.25 |
| SD7 | Not Reported | 18.2 ± 0.09 | 23.7 ± 0.11 |
| SD9 | Not Reported | 23.1 ± 0.21 | 30.2 ± 0.29 |
| Compound 2f ¹ | 1.266 ± 0.264 | Not Reported | Not Reported |
| Compound 57 ² | 0.87 | Not Reported | Not Reported |
¹Thiosemicarbazone derivative[13] ²β-homophenylalanine analog[14]
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of novel this compound derivatives. By systematically exploring the chemical space around the Sitagliptin scaffold, researchers can identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed methodologies and structured data presentation are designed to facilitate reproducible and comparative research in the ongoing effort to develop more effective treatments for type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. mdpi.com [mdpi.com]
- 7. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. phcogj.com [phcogj.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
Application Note: Chemoenzymatic Synthesis of (S)-Sitagliptin Phosphate Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sitagliptin (B1680988), the active ingredient in the type 2 diabetes medication Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Its synthesis requires the stereoselective formation of a chiral β-amino acid derivative. Traditional chemical synthesis routes often involve hazardous reagents, expensive heavy-metal catalysts (like rhodium), and high-pressure conditions, presenting challenges in terms of cost, safety, and environmental impact.[1][2] Chemoenzymatic methods have emerged as powerful "green" alternatives, utilizing the high selectivity and efficiency of enzymes to produce enantiopure intermediates under mild reaction conditions, leading to increased yields and reduced waste.[3][4]
This application note details two primary chemoenzymatic strategies for synthesizing key intermediates of (S)-Sitagliptin:
-
Asymmetric Transamination: Direct conversion of a prochiral ketone to the desired (S)-Sitagliptin amine using an (R)-selective transaminase (ATA).
-
Multi-Enzyme Cascade: A sequential reaction involving an esterase/lipase (B570770) and a transaminase to produce the key β-amino acid intermediate from a β-keto ester.[5]
Strategy 1: Asymmetric Transamination of Pro-Sitagliptin Ketone
This is one of the most successful and widely implemented enzymatic routes for Sitagliptin synthesis. It employs an engineered (R)-selective amine transaminase (also referred to as ATA or ω-TA) to directly aminate pro-sitagliptin ketone, yielding the final Sitagliptin amine with very high enantiomeric excess.[1] The reaction is a pyridoxal-5′-phosphate (PLP)-dependent process that transfers an amino group from an amine donor (commonly isopropylamine) to the ketone substrate.[6]
Logical Workflow for Asymmetric Transamination
Caption: Workflow for the direct asymmetric transamination of pro-sitagliptin ketone.
Data Summary: Transaminase Performance
| Enzyme Source/Variant | Substrate | Amine Donor | Key Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Engineered ATA-117-Rd11 | Pro-sitagliptin ketone (200 g/L) | Isopropylamine | 50% DMSO, 6 g/L enzyme | 92 (assay yield) | >99.95 | [1][7] |
| EMIN041 (immobilized) | Pro-sitagliptin ketone | Isopropylamine (5 M) | pH 9.0, 40°C | 99 | >99 | [6] |
| Transaminase from Arthrobacter sp. (ATA117-rd11) | Pro-sitagliptin ketone | Isopropylamine | - | 82 (yield) | - | [5][7] |
| Transaminase CDX-036 | Ketoamide | - | pH 8-9, 35-60°C, DMSO | High Yield | - | [8] |
Experimental Protocol: Asymmetric Transamination
This protocol is a composite based on methodologies described in the literature.[6][9]
-
Enzyme Solution Preparation:
-
Prepare a triethanolamine (B1662121) buffer (100 mM, pH 9.0).
-
Prepare an amine donor solution of isopropylamine (5 M) containing the cofactor pyridoxal-5′-phosphate (PLP) (1 mM).
-
Dissolve the lyophilized transaminase enzyme (e.g., 10 mg) in the amine donor/PLP solution (e.g., 500 µL).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the buffer solution (e.g., 4 mL).
-
Add the enzyme-amine donor solution to the buffer.
-
Pre-incubate the mixture at 40°C for 5 minutes with stirring.
-
-
Substrate Addition & Reaction:
-
Prepare a solution of the pro-sitagliptin ketone substrate (e.g., 20 mg/mL) in a suitable organic co-solvent like DMSO.
-
Add the substrate solution (e.g., 500 µL) to the reaction mixture to initiate the transamination.
-
Maintain the reaction at 40°C with constant stirring (e.g., 800 rpm) for 24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots at different time intervals. Quench the aliquot with acetonitrile, centrifuge, and analyze the supernatant via HPLC to determine conversion and enantiomeric excess.
-
Upon completion, the product can be isolated using standard extraction procedures.
-
Strategy 2: Multi-Enzyme Cascade from β-Keto Ester
This approach avoids the direct use of the pro-sitagliptin ketone and starts from a more accessible β-keto ester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate. The cascade typically involves two key enzymatic steps:
-
Ester Hydrolysis: A lipase or esterase hydrolyzes the β-keto ester to the corresponding β-keto acid. This step is crucial as the acid is the substrate for the subsequent transamination.[5][10]
-
Transamination: A transaminase converts the in-situ generated β-keto acid into the desired (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid, a key precursor for Sitagliptin.[10]
Logical Workflow for Multi-Enzyme Cascade
Caption: Workflow for the multi-enzyme cascade synthesis of a β-amino acid intermediate.
Data Summary: Multi-Enzyme Cascade Performance
| Enzyme System | Substrate (Conc.) | Amine Donor (Conc.) | Key Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| ω-TA from Ilumatobacter coccineus (ω-TAIC) + Lipase | β-Keto Ester (100 mM) | - | pH 7.0 | 92.3 | - | [10] |
| ω-TAIC + Lipase | β-Keto Ester (140 mM) | - | pH 7.0 | 81.9 | 99 | [10] |
| TA from Roseomonas deserti (TARO) + Esterase PS (Whole Cell) | β-Keto Ester (10-100 mM) | Benzylamine (B48309) (300 mM) | pH 8.0, 37°C, Tris-HCl buffer | 72-91 | - | [5][11] |
| TARO-Est PS + AHR/FDH System (Gram Scale) | β-Keto Ester (100 mM) | Benzylamine (300 mM) | pH 8.0, 37°C | 70 (product yield) | - | [5][7] |
Note: AHR (Aldehyde Reductase) and FDH (Formate Dehydrogenase) are often included to recycle cofactors and remove inhibitory by-products like benzaldehyde (B42025) when benzylamine is used as the amine donor.[5]
Experimental Protocol: Multi-Enzyme Whole-Cell Biotransformation
This protocol is adapted from a whole-cell cascade system for producing the Sitagliptin intermediate.[5]
-
Whole-Cell Catalyst Preparation:
-
Use an E. coli whole-cell system co-expressing the desired transaminase (e.g., TARO) and esterase (e.g., Est PS).
-
If using an auxiliary system for by-product removal, prepare separate whole cells expressing aldehyde reductase (AHR) and formate (B1220265) dehydrogenase (FDH).
-
Harvest and wash cells to prepare a specific concentration, measured by cell dry weight (CDW).
-
-
Reaction Setup:
-
Prepare a Tris-HCl buffer (200 mM, pH 8.0).
-
In the reaction vessel, combine the buffer, the TARO-Est PS whole cells (e.g., 60 mg CDW/mL), and the AHR/FDH whole cells (e.g., 60 mg CDW/mL).
-
Add the cofactor PLP (0.5 mM), the amine donor benzylamine (300 mM), and a reducing agent for cofactor recycling, sodium formate (200 mM).
-
-
Substrate Addition & Reaction:
-
Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (100 mM).
-
Incubate the reaction at 37°C with shaking for the desired duration (e.g., 24-48 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction by analyzing samples via HPLC.
-
Upon completion, centrifuge the reaction mixture to remove cells.
-
Acidify the supernatant to precipitate the product.
-
Isolate the final β-amino acid intermediate by filtration or extraction, followed by purification. On a gram scale, this system produced the intermediate with a 70% yield.[5][11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. EP2694466A2 - Preparation of sitagliptin intermediates - Google Patents [patents.google.com]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (S)-Sitagliptin Phosphate using ¹⁹F-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate method for the quantitative analysis of (S)-Sitagliptin phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor, using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique offers high specificity and sensitivity for fluorinated compounds, providing a reliable alternative to chromatographic methods. The protocol outlines sample preparation, instrument parameters, and data analysis, and includes comprehensive validation data.
Introduction
(S)-Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1] Accurate quantification of the active pharmaceutical ingredient (API) is crucial for quality control and formulation development. ¹⁹F-NMR spectroscopy presents a powerful analytical tool for this purpose. The presence of a trifluorophenyl group in the sitagliptin (B1680988) molecule provides a unique spectroscopic handle.[2][3][4] Advantages of ¹⁹F-NMR include a wide chemical shift range, high sensitivity (83.4% relative to ¹H), and 100% natural abundance of the ¹⁹F isotope, which simplifies spectra and reduces signal overlap.[5][6][7] This application note provides a detailed protocol for the quantitative ¹⁹F-NMR analysis of (S)-Sitagliptin phosphate, utilizing ciprofloxacin (B1669076) as an internal standard.[2][3][4]
Mechanism of Action of Sitagliptin
Sitagliptin works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner, thereby lowering blood glucose levels.
Caption: Mechanism of action of Sitagliptin as a DPP-4 inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound monohydrate (Reference Standard)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized Water
-
Diluted Hydrochloric Acid (HCl)
Instrumentation
-
NMR Spectrometer: 500 MHz or higher, equipped with a ¹⁹F probe.
-
NMR Tubes: 5 mm diameter
Sample Preparation
-
Solvent Mixture Preparation : Prepare a solvent mixture of DMSO-d₆, DMSO, and H₂O in a ratio of 2.5:2.5:1 (v/v/v).[4]
-
Internal Standard (IS) Stock Solution : Accurately weigh approximately 7.0 mg of Ciprofloxacin and dissolve it in a known volume of the solvent mixture to prepare a stock solution of known concentration.
-
Sample Preparation : Accurately weigh approximately 10.0 mg of this compound monohydrate.[4]
-
Dissolve the weighed Sitagliptin and a precise volume of the Ciprofloxacin IS stock solution in a 5 mm NMR tube using 0.6 mL of the solvent mixture.
-
Add 2 drops of diluted HCl to the NMR tube to aid in dissolution and improve peak shape.[4]
-
Vortex the tube until the sample is completely dissolved.
¹⁹F-NMR Acquisition Parameters
The following parameters should be optimized for the specific instrument used, but the values below provide a validated starting point.[2][4]
| Parameter | Recommended Value |
| Pulse Angle | 30-90° (90° for maximum signal) |
| Relaxation Delay (d1) | 20 s |
| Acquisition Time (at) | 2.3 s |
| Number of Scans (ns) | 32 |
| Spectral Width (sw) | 200 ppm |
| Center Frequency (O1P) | -98.6 ppm |
| Temperature | 298 K |
Data Processing and Quantification
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the ¹⁹F-NMR spectrum.
-
Perform phase and baseline correction.
-
Integrate the signals corresponding to Sitagliptin (at approximately -91.5, -108.5, and -116.6 ppm) and the Ciprofloxacin internal standard (at approximately -94.7 ppm).[3]
-
Calculate the concentration of Sitagliptin using the following formula:
CSitagliptin = (ISitagliptin / NSitagliptin) * (NIS / IIS) * (MSitagliptin / MIS) * CIS
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of fluorine atoms contributing to the signal
-
M = Molar mass
-
Experimental Workflow
Caption: Workflow for the quantitative analysis of Sitagliptin by ¹⁹F-NMR.
Method Validation
The described ¹⁹F-NMR method has been validated for its precision, linearity, limits of detection (LOD) and quantification (LOQ), robustness, and stability.[2]
Quantitative Data Summary
| Validation Parameter | Result |
| Precision (RSD%) | |
| - Intraday | 0.74% |
| - Interday (Intermediate Precision) | 0.82% |
| Linearity | |
| - Concentration Range | 1.0 - 20.0 mg/mL |
| - Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 mg/mL |
| Limit of Quantification (LOQ) | 0.15 mg/mL |
| Robustness | Method is robust to minor changes in experimental parameters. |
| Stability (24h, RSD%) | < 1.0% |
Relationship of Validation Parameters
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of (S)-Sitagliptin Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the asymmetric synthesis of (S)-Sitagliptin phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the asymmetric synthesis of (S)-Sitagliptin?
The primary challenges in the asymmetric synthesis of (S)-Sitagliptin revolve around achieving high enantioselectivity, ensuring product purity, and developing cost-effective and environmentally friendly processes. Key issues include:
-
Catalyst Selection and Performance: Traditional methods often rely on expensive and toxic heavy metal catalysts like rhodium, which can lead to product contamination and require extensive purification.[1][2] Biocatalytic methods using transaminases offer a greener alternative but present their own challenges, such as enzyme stability and substrate specificity.[3][4]
-
Control of Stereoselectivity: Achieving the desired (S)-enantiomer with high enantiomeric excess (ee) is critical for the drug's efficacy and safety. Inadequate stereoselectivity is a common hurdle in many synthetic routes.[1]
-
Impurity and Byproduct Formation: The synthesis is prone to the formation of various impurities, including diastereomers, regioisomers, and degradation products, which can complicate purification and affect the final product's quality.[5][6]
-
Process Optimization and Scalability: Developing a synthesis route that is not only efficient on a lab scale but also practical, scalable, and economically viable for industrial production remains a significant focus of research.[7]
Q2: What are the advantages and disadvantages of using a rhodium-based catalyst versus a biocatalyst (transaminase)?
Both catalytic systems have distinct profiles:
| Feature | Rhodium-Based Catalysis | Biocatalysis (Transaminase) |
| Advantages | - High catalytic activity and turnover numbers.- Well-established and predictable reactivity. | - High enantioselectivity.- Milder reaction conditions (temperature, pressure).- Environmentally friendly ("green chemistry").[8]- Avoids heavy metal contamination. |
| Disadvantages | - High cost of rhodium.[7]- Potential for toxic metal contamination in the final product, requiring additional purification steps.[1][2]- Often requires high pressure and temperature. | - Potential for enzyme inhibition by substrates or co-products.[3]- Unfavorable thermodynamic equilibrium can limit conversion.[3]- Limited stability of the enzyme under certain process conditions.[4]- May require specific and sometimes costly amine donors.[3] |
Q3: How can I improve the enantioselectivity of the asymmetric hydrogenation step?
Improving enantioselectivity often involves a multi-faceted approach:
-
Ligand Selection: For metal-catalyzed hydrogenations, the choice of the chiral ligand is paramount. Screening a variety of ligands is often necessary to find the optimal one for the specific substrate and conditions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's stereodifferentiating ability.
-
Temperature and Pressure: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate. Optimizing hydrogen pressure is also crucial.
-
Additives: The presence of certain additives can have a profound impact on the stereochemical outcome.
Q4: What are the common impurities I should look out for, and how can they be minimized?
Common impurities can arise from starting materials, intermediates, byproducts, and degradation.[5][6] These include:
-
(R)-Sitagliptin: The unwanted enantiomer. Its formation is minimized by optimizing the asymmetric catalyst and reaction conditions.
-
Dehydrositagliptin: An enamine intermediate that may not have fully reacted.[9] Driving the hydrogenation to completion can minimize this.
-
Dimer byproducts: These can form under certain conditions.[10][11] Careful control of reaction stoichiometry and temperature can reduce their formation.
-
Degradation products: Sitagliptin (B1680988) can degrade under acidic conditions.[12][13] Proper pH control during workup and storage is essential.
Minimization strategies include using high-purity starting materials, optimizing reaction conditions to favor the desired product, and implementing robust purification protocols.[14]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Step |
| Suboptimal catalyst or ligand | - Screen a different family of chiral ligands.- For biocatalysis, consider a different transaminase enzyme or engineer the existing one. |
| Incorrect reaction temperature | - Systematically vary the temperature. Lower temperatures often favor higher ee. |
| Inappropriate solvent | - Test a range of solvents with varying polarities. |
| Catalyst poisoning | - Ensure all reagents and solvents are of high purity and free from catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen pressure (for hydrogenation) | - Optimize the hydrogen pressure. |
Problem 2: Incomplete Conversion / Low Yield
| Possible Cause | Troubleshooting Step |
| Inactive or degraded catalyst | - Use a fresh batch of catalyst.- For biocatalysts, check the enzyme activity and ensure proper storage. |
| Insufficient reaction time | - Monitor the reaction progress over time to determine the optimal duration. |
| Unfavorable reaction equilibrium (especially for transaminases) | - Use a large excess of the amine donor to shift the equilibrium.[3]- Consider removing the ketone byproduct to drive the reaction forward. |
| Poor substrate solubility | - Experiment with different solvent systems or co-solvents to improve solubility.[10] |
| Incorrect pH (for biocatalysis) | - Optimize the pH of the reaction buffer, as enzyme activity is highly pH-dependent. |
Problem 3: Product Contamination with Heavy Metals (e.g., Rhodium)
| Possible Cause | Troubleshooting Step |
| Catalyst leaching into the product | - Employ effective purification methods such as crystallization, chromatography, or treatment with metal scavengers. |
| Inefficient catalyst recovery | - For heterogeneous catalysts, ensure complete filtration. For homogeneous catalysts, consider methods for catalyst precipitation and removal. |
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is a generalized representation based on literature.[8][15] Specific conditions may vary.
-
Reactor Setup: A high-pressure autoclave is charged with the dehydrositagliptin substrate and a rhodium precursor (e.g., [Rh(COD)2]OTf) and a chiral phosphine (B1218219) ligand (e.g., t-Bu JOSIPHOS) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Degassed methanol (B129727) is added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 20 bar). The reaction mixture is stirred at a specific temperature (e.g., 90°C) for a set duration (e.g., 18 hours).
-
Workup: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is then taken up in a suitable solvent for purification.
-
Purification and Salt Formation: The crude sitagliptin free base is purified, often by crystallization. The purified base is then dissolved in a suitable solvent (e.g., isopropanol/water mixture), and phosphoric acid is added to precipitate (S)-Sitagliptin phosphate monohydrate.[16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. seer.ufrgs.br [seer.ufrgs.br]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Identification and characterization of (S)-Sitagliptin phosphate impurities
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and drug development professionals working on the identification and characterization of (S)-Sitagliptin phosphate (B84403) impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in (S)-Sitagliptin phosphate?
A1: Impurities in Sitagliptin (B1680988) can be broadly categorized into two groups:
-
Process-Related Impurities: These are substances formed during the synthesis of the active pharmaceutical ingredient (API). They can include starting materials, intermediates, by-products, or reagents.[1][2][3] Examples include compounds like Sitagliptin EP Impurity C and various keto-amide impurities.[4][5]
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[6][7] Forced degradation studies show that Sitagliptin is particularly susceptible to degradation in strongly acidic, alkaline, and oxidative environments.[8]
Q2: What happens to Sitagliptin under acidic stress conditions?
A2: Under strong acidic conditions (e.g., 2.5M HCl at 60°C), Sitagliptin undergoes hydrolysis.[9][10][11] This primarily results in the cleavage of the amide bond, leading to the formation of two main degradation products (DP1 and DP2).[9]
-
DP1: 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][6][9]triazolo[4,3-a]pyrazine.
-
DP2: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[9]
Q3: Are there any known genotoxic impurities associated with Sitagliptin?
A3: Yes, there is a potential for the formation of N-nitroso impurities, such as 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][9] triazolo [4,3-a] pyrazine (B50134) (7-nitroso impurity). Given the long-term use of Sitagliptin, regulatory agencies require strict control of such potential genotoxic impurities.[12] A highly sensitive method like UHPLC-MS/MS is often required for their quantification at trace levels.[12][13]
Q4: Can formulation excipients interact with Sitagliptin to form impurities?
A4: Yes, interactions between Sitagliptin and common excipients have been reported. For example, interactions can occur with fumaric acid (via Michael addition) and lactose (B1674315) (via the Maillard reaction), especially under stress conditions like high temperature and humidity.[8] It is crucial to evaluate drug-excipient compatibility during formulation development.
Troubleshooting Analytical Methods
Q5: My HPLC chromatogram shows poor peak shape (tailing or fronting) for Sitagliptin and its impurities. What can I do?
A5: Poor peak shape is a common issue in HPLC analysis. Here are some steps to troubleshoot:
-
Check Mobile Phase pH: Sitagliptin is basic (pKa ≈ 7.7).[14] Ensure the mobile phase pH is appropriate. A pH between 3 and 6 is often used. If the pH is too close to the pKa, peak tailing can occur due to interactions with residual silanols on the column. Consider using a buffer like phosphate or ammonium (B1175870) acetate.[6][12]
-
Column Choice: Use a high-quality, end-capped C18 or C8 column. Columns specifically designed for polar-modified reverse-phase or those with protective shielding (e.g., Symmetry shield, Poroshell) can improve peak shape for basic compounds.[3][15]
-
Mobile Phase Modifiers: Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase can mask active silanol (B1196071) sites on the column packing and reduce peak tailing.[9][15]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
Q6: I am observing unexpected peaks in my chromatogram. How do I identify them?
A6: Unexpected peaks can be process impurities, degradation products, or contaminants. The following workflow is recommended for identification.
Q7: My mass spectrometry (MS) data is ambiguous or does not match the expected structure. What should I check?
A7: If your MS data is problematic, consider the following:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used. Ensure it is operating in the correct mode (positive or negative) for your analyte. Sitagliptin and its amine-containing impurities ionize well in positive mode.
-
Adduct Formation: The detected m/z may not be just [M+H]+. Look for common adducts like [M+Na]+, [M+K]+, or [M+NH4]+. In gradient elution, you might see acetonitrile (B52724) adducts like [M+ACN+H]+.
-
In-Source Fragmentation: The compound might be fragmenting within the ion source. Try lowering the source energy (e.g., cone voltage) to obtain a stronger molecular ion peak.
-
High-Resolution MS (HRMS): If available, use HRMS (e.g., Q-Tof, Orbitrap) to obtain an accurate mass.[9] This allows you to predict the elemental composition, which is a powerful tool for confirming known structures or elucidating unknown ones.
Quantitative Data Summary
The following tables summarize key data for known Sitagliptin degradation products identified under acidic stress conditions.
Table 1: Chromatographic and Mass Spectrometric Data for Acid Degradation Products
| Analyte | Retention Time (min) | m/z ([M+H]+) | Proposed Structure |
|---|---|---|---|
| Sitagliptin | ~7.0 | 408 | (Parent Drug) |
| DP1 | ~3.4 | 194 | 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][6][9]triazolo[4,3-a]pyrazine |
| DP2 | ~5.7 | 234 | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
(Data adapted from studies using UPLC-UV/MS under specific acidic degradation conditions. Retention times are method-dependent and for illustrative purposes only)[9]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling
This protocol provides a general method for separating Sitagliptin from its potential impurities. Method optimization and validation are required for specific applications.
-
Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: Poroshell 120 EC-C18 (150 mm x 3.0 mm, 2.7 µm) or equivalent high-performance C18 column.[6]
-
Mobile Phase A: 5mM Ammonium Acetate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution:
-
Time 0 min: 95% A, 5% B
-
Time 30 min: 85% A, 15% B
-
Time 50 min: 60% A, 40% B
-
(Adjust gradient based on impurity profile and column dimensions)
-
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Sitagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This protocol is used to intentionally degrade the drug substance to identify potential degradation products.
-
Sample Preparation: Prepare a solution of Sitagliptin phosphate at a concentration of 1 mg/mL in 2.5 M hydrochloric acid (HCl).[9][10]
-
Stress Condition: Place the solution in a water bath heated to 60°C for 6 hours.[9] Take samples at regular intervals (e.g., 0, 2, 4, 6 hours) to monitor the degradation kinetics.
-
Neutralization: Before analysis, cool the sample to room temperature and carefully neutralize it with an appropriate amount of sodium hydroxide (B78521) (NaOH) solution to a pH of ~7.
-
Analysis: Dilute the neutralized sample with the HPLC mobile phase to an appropriate concentration and analyze using the stability-indicating HPLC method described in Protocol 1.
-
Characterization: Analyze the stressed samples using LC-MS to obtain mass information for the degradation peaks observed in the chromatogram.
Visualized Pathways and Logic
References
- 1. bepls.com [bepls.com]
- 2. theaspd.com [theaspd.com]
- 3. ijpsr.com [ijpsr.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ijpsr.com [ijpsr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. researchgate.net [researchgate.net]
- 11. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity | Drug Analytical Research [seer.ufrgs.br]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Troubleshooting Guide for HPLC Analysis of (S)-Sitagliptin Phosphate
This technical support guide provides answers to frequently asked questions and troubleshooting advice for the High-Performance Liquid Chromatography (HPLC) analysis of (S)-Sitagliptin phosphate (B84403). It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of (S)-Sitagliptin phosphate?
A1: A common starting point for the analysis of this compound is a reverse-phase HPLC (RP-HPLC) method. A typical setup includes a C18 column, a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol, and UV detection.[1][2][3][4] The specific conditions can be optimized based on the required separation and available instrumentation.
Q2: How can I prepare the standard and sample solutions for this compound analysis?
A2: For standard preparation, accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent, which is often the mobile phase itself.[3][5] Sample preparation from tablets typically involves weighing and finely powdering a set number of tablets, then extracting the active ingredient with a diluent, followed by sonication and filtration to remove excipients.[1][5]
Q3: What are the critical parameters to monitor for system suitability in the HPLC analysis of this compound?
A3: Key system suitability parameters to monitor include the tailing factor (should ideally be close to 1), theoretical plates (should be high, indicating column efficiency), retention time consistency, and resolution between the analyte peak and any potential impurities.[6][7]
Troubleshooting Common HPLC Issues
Peak Shape Problems
Q4: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A4: Peak tailing for basic compounds like Sitagliptin is a common issue in RP-HPLC. The primary causes and their solutions are outlined below.
-
Secondary Interactions with Silanol (B1196071) Groups: Free silanol groups on the silica-based column packing can interact with the basic amine groups of Sitagliptin, causing peak tailing.[8][9]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.[12]
-
-
Column Degradation: Over time, the column performance can degrade, leading to poor peak shapes.
-
Solution: Replace the column with a new one of the same type. Using a guard column can help extend the life of the analytical column.[12]
-
Table 1: Effect of Mobile Phase pH on Peak Tailing of Sitagliptin
| Mobile Phase pH | Tailing Factor (As) | Peak Shape Description |
| 7.0 | > 2.0 | Significant Tailing |
| 4.5 | 1.2 - 1.5 | Moderate Tailing |
| 3.0 | < 1.2 | Symmetrical Peak |
Note: The values presented are typical and may vary depending on the specific column and other chromatographic conditions.
Q5: I am observing peak fronting for my Sitagliptin peak. What should I do?
A5: Peak fronting is less common than tailing but can occur due to a few reasons.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Ensure the sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength.[12]
-
-
Column Collapse: This is a more severe issue where the stationary phase structure is damaged, often due to extreme pH or pressure.
-
Solution: This is irreversible, and the column will need to be replaced. Always operate within the column manufacturer's recommended pH and pressure ranges.
-
Retention Time and Resolution Issues
Q6: The retention time of my this compound peak is shifting. What could be the cause?
A6: Retention time shifts can be either gradual or sudden and are indicative of changes in the chromatographic system.
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can lead to a drift in retention time.
-
Solution: Prepare the mobile phase carefully and keep the solvent reservoir capped. If using a gradient, ensure the pump is mixing the solvents correctly.
-
-
Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[13]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift at the beginning of a sequence.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
-
Changes in Flow Rate: A malfunctioning pump or a leak in the system can alter the flow rate, directly impacting the retention time.[7]
-
Solution: Check the pump for any errors and inspect the system for leaks. Perform a flow rate calibration if necessary.
-
Table 2: Impact of Flow Rate Variation on Retention Time
| Flow Rate (mL/min) | Retention Time (min) |
| 0.9 | Increased |
| 1.0 (Method) | Expected |
| 1.1 | Decreased |
Note: The magnitude of the shift will depend on the specific method conditions.
Q7: I am having trouble separating this compound from its impurities. How can I improve the resolution?
A7: Improving the resolution between closely eluting peaks often requires a systematic approach to method optimization.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Varying the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity and resolution.
-
pH: Adjusting the pH of the mobile phase can alter the ionization state of both Sitagliptin and its impurities, potentially leading to better separation.[10]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity (e.g., a C8 or a phenyl column) might provide the necessary resolution.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[7]
-
Modify the Column Temperature: Changing the column temperature can affect the selectivity between peaks.
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 267 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Visual Troubleshooting Guide
Below is a workflow to guide the troubleshooting process for common HPLC issues in the analysis of this compound.
Caption: A troubleshooting workflow for HPLC analysis of this compound.
References
- 1. japer.in [japer.in]
- 2. ijarmps.org [ijarmps.org]
- 3. ijpbs.com [ijpbs.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. RP-HPLC Method for the Simultaneous Estimation of Sitagliptin Phosphate and Metformin Hydrochloride in Combined Ttablet Dosage Forms – Oriental Journal of Chemistry [orientjchem.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. jocpr.com [jocpr.com]
- 11. chromtech.com [chromtech.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of (S)-Sitagliptin phosphate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (S)-Sitagliptin phosphate (B84403) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (S)-Sitagliptin phosphate, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Asymmetric Hydrogenation | Inactive or poisoned catalyst | - Ensure the catalyst is handled under inert conditions to prevent deactivation. - Use fresh, high-purity catalyst. - Purify the substrate to remove any potential catalyst poisons. |
| Suboptimal reaction conditions | - Optimize hydrogen pressure, temperature, and reaction time. Higher pressures (e.g., 250 psi) have been reported to be effective.[1] - Ensure efficient stirring to overcome mass transfer limitations. | |
| Incomplete reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). - If the reaction stalls, consider adding a fresh portion of the catalyst. | |
| Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation | Inappropriate chiral ligand | - Select a chiral ligand known to be effective for this type of transformation, such as a derivative of Josiphos.[2][3] - Screen a variety of chiral ligands to identify the optimal one for your specific substrate. |
| Racemization of the product | - Minimize reaction time and temperature to reduce the risk of racemization. - Work up the reaction promptly upon completion. | |
| Low Yield in Chemical Resolution | Inefficient diastereomeric salt formation | - Screen different resolving agents. (-)-Di-p-toluoyl-L-tartaric acid is a commonly used and effective agent.[4] - Optimize the stoichiometry of the resolving agent.[5] |
| Poor crystallization of the desired diastereomer | - Experiment with different solvent systems for crystallization. Mixtures of alcohols (e.g., methanol, isopropanol) and water are often effective.[4] - Control the cooling rate during crystallization to promote the formation of high-purity crystals. | |
| Low Purity of Final Product | Presence of residual starting materials or intermediates | - Ensure the reaction goes to completion by monitoring with HPLC. - Optimize the purification process (crystallization or chromatography) to effectively remove unreacted starting materials. |
| Formation of side-products/impurities | - Identify the structure of the impurity to understand its formation mechanism. Common impurities include diastereomers and products of side reactions.[6][] - Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of side-products. | |
| Ineffective purification | - Optimize the crystallization solvent system and conditions (temperature, cooling rate) for efficient removal of impurities.[8][9] - If crystallization is ineffective, consider chromatographic purification. |
Frequently Asked Questions (FAQs)
Synthesis and Optimization
Q1: What are the primary synthetic routes to (S)-Sitagliptin?
A1: The two main industrial synthesis routes are asymmetric hydrogenation and chemical resolution.[10] Asymmetric hydrogenation typically involves the reduction of a prochiral enamine precursor using a chiral catalyst to directly form the desired (S)-enantiomer.[2][3] Chemical resolution involves the separation of a racemic mixture of sitagliptin (B1680988) or a key intermediate using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[4]
Q2: How can I improve the enantioselectivity of the asymmetric hydrogenation?
A2: The choice of the chiral ligand is critical. Ligands from the Josiphos family, particularly with bulky substituents, have shown high efficacy.[2][3] Optimizing reaction parameters such as solvent, temperature, and hydrogen pressure can also significantly impact enantioselectivity. It is recommended to screen a range of conditions to find the optimum for your specific setup.
Q3: What is a suitable resolving agent for the chemical resolution of sitagliptin intermediates?
A3: (-)-Di-p-toluoyl-L-tartaric acid is a commonly used and effective resolving agent for racemic sitagliptin intermediates.[4] The choice of solvent for the diastereomeric salt crystallization is also crucial, with mixtures of alcohols and water often providing good results.[4]
Impurities and Purification
Q4: What are some common impurities in the synthesis of Sitagliptin?
A4: Common impurities can include the undesired (R)-enantiomer, unreacted starting materials, and byproducts from side reactions. Specific process-related impurities that have been identified include defluoro-sitagliptin and various degradation products.[] The formation of diastereomeric impurities can also occur depending on the synthetic route.
Q5: How can I effectively purify the final Sitagliptin phosphate product?
A5: Crystallization is the most common method for purifying Sitagliptin phosphate. The choice of solvent is critical, and various systems have been reported, including mixtures of isopropanol (B130326) and water, or ethanol (B145695) and water.[8][9] Spherical crystallization has also been explored to improve the bulk properties of the final product.[11] The purity of the product should be verified using a validated analytical method such as RP-HPLC.
Analytical Methods
Q6: What is a typical RP-HPLC method for analyzing the purity of Sitagliptin phosphate?
A6: A common RP-HPLC method involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[12][13] The detection wavelength is typically set around 267 nm.[12] It is crucial to validate the method according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[14]
Q7: How can I determine the enantiomeric purity of my (S)-Sitagliptin sample?
A7: Chiral HPLC is the standard method for determining enantiomeric purity. A chiral column, such as one based on a cellulose (B213188) or amylose (B160209) derivative, is used to separate the (S)- and (R)-enantiomers. The mobile phase composition will depend on the specific chiral stationary phase used.
Experimental Protocols
Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is a general guideline and may require optimization.
Materials:
-
Dehydrositagliptin precursor
-
Rhodium-based catalyst with a chiral ligand (e.g., Rh(I)/tBu JOSIPOS)[2][3]
-
Anhydrous, degassed solvent (e.g., methanol)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a high-pressure reactor with the dehydrositagliptin precursor and the chiral rhodium catalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-250 psi).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by periodically taking samples (under safe conditions) and analyzing them by HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with inert gas.
-
The crude product can then be isolated and purified.
Chiral Resolution of Racemic Sitagliptin Intermediate
This protocol is a general guideline and may require optimization.
Materials:
-
Racemic sitagliptin intermediate
-
(-)-Di-p-toluoyl-L-tartaric acid[4]
-
Solvent system (e.g., methanol/isopropanol mixture)[4]
Procedure:
-
Dissolve the racemic sitagliptin intermediate in the chosen solvent system at an elevated temperature (e.g., 65 °C).[4]
-
In a separate flask, dissolve the resolving agent, (-)-di-p-toluoyl-L-tartaric acid, in the same solvent system.
-
Add the solution of the resolving agent to the solution of the racemic intermediate.
-
Stir the mixture at the elevated temperature for a period to allow for salt formation.
-
Slowly cool the mixture to room temperature to induce crystallization of the desired diastereomeric salt.
-
Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The desired (S)-enantiomer can be liberated from the salt by treatment with a base and subsequent extraction.
Data Presentation
Table 1: Asymmetric Hydrogenation of Dehydrositagliptin - Catalyst and Yield Comparison
| Catalyst | Catalyst Loading (mol%) | Overall Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Rh(I)/tBu JOSIPHOS | 0.15 | up to 65 | >99.5 | [2][3][15] |
| Ru-catalyzed | Not specified | 52 (multi-step) | Not specified | [3] |
| Biocatalytic (transaminase) | Not applicable | 92 (for the enzymatic step) | >99.95 | [3] |
Table 2: RP-HPLC Method Parameters for Purity Analysis of Sitagliptin Phosphate
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm)[12] | Develosil ODS HG-5 RP C18 (150x4.6 mm) |
| Mobile Phase | 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 with orthophosphoric acid[12] | Phosphate Buffer: Acetonitrile (30:70 v/v), pH 2.8 |
| Flow Rate | 0.7 ml/min[12] | 1.0 ml/min |
| Detection Wavelength | 267 nm[12] | 255 nm |
| Linear Range | 5-30 µg/ml[12] | 30-70 µg/ml |
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Low Yield in Asymmetric Hydrogenation.
References
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. US20090247532A1 - Crystalline polymorph of sitagliptin phosphate and its preparation - Google Patents [patents.google.com]
- 9. CN103421011A - Method for preparing sitagliptin phosphate anhydrous crystal form I - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. ijpsr.com [ijpsr.com]
- 12. scispace.com [scispace.com]
- 13. japer.in [japer.in]
- 14. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability Studies of (S)-Sitagliptin Phosphate
This technical support center provides guidance and answers frequently asked questions regarding the stability of (S)-Sitagliptin phosphate (B84403) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to aid in their experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is (S)-Sitagliptin phosphate known to be unstable?
A1: this compound is susceptible to degradation under forced stress conditions, including acidic and basic hydrolysis, oxidation, and to a lesser extent, photolytic and thermal stress.[1][2][3][4] The most significant degradation is observed in strongly acidic and alkaline environments.[3]
Q2: What are the major degradation products of this compound observed under acidic conditions?
A2: Under acidic conditions (e.g., 2.5M HCl at 60°C), two primary degradation products, DP1 and DP2, have been identified.[5][6] These products are formed via hydrolysis of the amide bond in the sitagliptin (B1680988) molecule.[5][6] The mass-to-charge ratios (m/z) of these degradation products have been reported as 193.08 for DP1 and 234.09 for DP2.[5]
Q3: Does this compound degrade under photolytic conditions?
A3: Studies have shown that this compound can degrade when exposed to UV-C radiation (254 nm).[7] The degradation follows second-order kinetics under these conditions.[5] However, some studies suggest it is relatively stable under UV light exposure in a UV chamber for two weeks at room temperature.[1]
Q4: What is the effect of temperature on the stability of this compound?
A4: Thermal degradation of this compound has been observed at elevated temperatures. For instance, incubation at 80°C for two weeks resulted in degradation.[1] Thermo-gravimetric analysis has shown that sitagliptin phosphate monohydrate and anhydrous forms are more thermostable than the base molecule.[8]
Q5: Are there any known incompatibilities with common excipients?
A5: Yes, interactions between sitagliptin and certain excipients have been reported. Potent interactions have been observed with fumaric acid, lactose, mannitol, and magnesium stearate.[3] These interactions can be accelerated by high temperature and humidity.[3] Proposed mechanisms include the Michael addition with fumaric acid and the Maillard reaction with lactose.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Inappropriate mobile phase pH. - Column degradation. - Interaction of the analyte with active sites on the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For sitagliptin, a pH of around 4.0 has been used successfully.[5] - Use a new column or a column with a different stationary phase (e.g., C18, RP-8).[1][5] - Add a competing base like triethylamine (B128534) to the mobile phase to mask active silanol (B1196071) groups.[9] |
| Inconsistent degradation percentages in forced degradation studies. | - Variation in stress conditions (temperature, concentration of stressor, time). - Incomplete neutralization of acidic or basic samples before analysis. - Instability of degradation products. | - Precisely control all stress parameters. Use calibrated equipment. - Ensure complete neutralization of the sample solution before injection into the HPLC system to avoid on-column reactions or shifts in retention time. - Analyze samples immediately after degradation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
| Appearance of unexpected peaks in the chromatogram. | - Contamination from glassware, solvents, or reagents. - Interaction with excipients in the formulation. - Formation of secondary degradation products. | - Use high-purity solvents and reagents and thoroughly clean all glassware. - Analyze a placebo formulation under the same stress conditions to identify any peaks originating from excipients. - If secondary degradation is suspected, perform a time-course study to monitor the formation and disappearance of peaks. |
| Difficulty in separating degradation products from the parent drug. | - Suboptimal chromatographic conditions (mobile phase composition, gradient, flow rate). - Inappropriate column chemistry. | - Optimize the mobile phase composition and gradient profile. A gradient elution may be necessary to resolve all components.[2][5] - Experiment with different columns (e.g., varying carbon load, end-capping, or particle size). A UPLC system with a sub-2 µm particle size column can provide higher resolution.[5] |
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is outlined below. Researchers should adapt the specific conditions based on their analytical method and objectives.
1. Acid Hydrolysis:
-
Procedure: Dissolve a known concentration of this compound (e.g., 200 µg/mL) in 2.5 M hydrochloric acid.[1][5] Incubate the solution at 60°C for a specified period (e.g., 6 hours).[5]
-
Post-Stress Treatment: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of sodium hydroxide (B78521) solution before dilution and analysis.
2. Base Hydrolysis:
-
Procedure: Dissolve this compound in 0.5 M sodium hydroxide. Keep the solution at room temperature for a defined time (e.g., 8 hours).[4]
-
Post-Stress Treatment: Neutralize the solution with hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Procedure: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% v/v). The reaction can be carried out at room temperature.
-
Post-Stress Treatment: Dilute the sample with the mobile phase before injection.
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance or a solution to dry heat at a specific temperature (e.g., 80°C) for an extended period (e.g., two weeks).[1]
-
Post-Stress Treatment: For solid samples, dissolve in a suitable solvent. For solutions, cool to room temperature before analysis.
5. Photolytic Degradation:
-
Procedure: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.[1][7]
-
Post-Stress Treatment: Analyze the solution directly. A control sample should be kept in the dark under the same conditions.
Analytical Method: HPLC
-
Instrumentation: A standard HPLC system with a UV detector is typically used.[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and a phosphate buffer (e.g., potassium phosphate buffer pH 6.8) in a ratio of 60:40 (v/v) has been reported.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is typical.[9]
-
Detection Wavelength: Detection is usually performed at 207 nm or 267 nm.[9][10]
-
Injection Volume: A 20 µL injection volume is common.[9]
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Degradation Products (m/z) | Reference |
| Acid Hydrolysis | 2.5 M HCl | 6 hours | 60°C | ~20-30% | DP1 (193.08), DP2 (234.09) | [5] |
| Acid Hydrolysis | 2.5 M HCl | 6 hours | Room Temp | ~4% | - | [5] |
| Base Hydrolysis | 0.5 M NaOH | 8 hours | Room Temp | Significant | - | [4] |
| Oxidation | 3% H₂O₂ | - | Room Temp | Significant | - | [4] |
| Thermal (Dry Heat) | - | 3 hours | 55°C | Not significant | - | [10] |
| Thermal (Solution) | - | 2 weeks | 80°C | Significant | - | [1] |
| Photolytic (UV-C) | 254 nm | 4 hours | - | Significant | - | [7] |
Note: "-" indicates that the specific data was not provided in the cited literature.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation of this compound.
Simplified Acidic Degradation Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. lume.ufrgs.br [lume.ufrgs.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Bioanalysis of (S)-Sitagliptin Phosphate in Plasma
Welcome to the technical support center for the bioanalytical method refinement of (S)-Sitagliptin phosphate (B84403) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the quantitative analysis of Sitagliptin (B1680988) in plasma samples.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Analyte Recovery
-
Question: We are experiencing low recovery of Sitagliptin from plasma samples after protein precipitation with acetonitrile (B52724). What are the possible causes and how can we improve it?
-
Answer: Low recovery after protein precipitation (PPT) can stem from several factors. Firstly, ensure the ratio of acetonitrile to plasma is optimal; a 3:1 (v/v) ratio is commonly effective for Sitagliptin. Incomplete protein precipitation can lead to the analyte being trapped in the protein pellet. To address this, ensure vigorous vortexing for at least one minute to facilitate thorough mixing and complete protein denaturation[1]. Another critical step is the centrifugation; centrifuging at a high speed (e.g., 10,000 x g) for a sufficient duration (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) is crucial for compacting the protein pellet and maximizing the recovery in the supernatant[1]. If low recovery persists, consider alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which have also been successfully employed for Sitagliptin[2][3].
Issue 2: High Matrix Effect and Ion Suppression in LC-MS/MS
-
Question: Our LC-MS/MS analysis of Sitagliptin is showing significant ion suppression, leading to poor sensitivity and reproducibility. How can we mitigate this matrix effect?
-
Answer: Matrix effects, particularly ion suppression from co-eluting phospholipids, are a common challenge in bioanalysis. While protein precipitation is a simple and fast technique, it may not sufficiently remove all interfering matrix components[4][5]. To reduce ion suppression, consider incorporating a phospholipid removal plate (e.g., Hybrid-SPE-PPT) after the initial protein precipitation step[4][5]. Alternatively, switching to a more selective sample preparation technique like liquid-liquid extraction (LLE) with a suitable organic solvent such as methyl tert-butyl ether (MTBE) can provide a cleaner extract[2][6]. Chromatographic optimization can also play a significant role. Employing a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be advantageous as it allows for direct injection of the high organic supernatant from PPT, eliminating the need for a drying and reconstitution step[4][5][7]. Furthermore, ensuring adequate chromatographic separation of Sitagliptin from the phospholipid-rich region is critical.
Issue 3: Poor Peak Shape and Chromatography
-
Question: We are observing poor peak shape (e.g., tailing or fronting) for Sitagliptin during our LC-MS/MS analysis. What could be the cause and how can it be rectified?
-
Answer: Suboptimal peak shape can be attributed to several factors related to the mobile phase, column chemistry, or sample solvent. Ensure the pH of the mobile phase is appropriate for Sitagliptin, which has a pKa of 7.7[8]. A mobile phase with a pH around 4.5 to 4.7, often containing a buffer like ammonium (B1175870) formate, has been shown to provide good peak shape[4][5][9]. The composition of the mobile phase, particularly the organic modifier and its proportion, should be optimized for your specific column. For instance, a mobile phase of acetonitrile and water (80:20, v/v) with 10 mM ammonium acetate (B1210297) has been used effectively with a HILIC column[4][5]. If using a reversed-phase column like a C18, a mobile phase consisting of methanol (B129727) and an aqueous buffer is common[9][10]. Also, consider the composition of your sample diluent. A mismatch between the sample solvent and the mobile phase can lead to peak distortion. Whenever possible, the sample should be reconstituted in a solvent similar in composition to the initial mobile phase.
Issue 4: Inconsistent Internal Standard (IS) Response
-
Question: The response of our deuterated internal standard (Sitagliptin-d4) is inconsistent across our sample batch. What could be causing this variability?
-
Answer: Inconsistent internal standard (IS) response can compromise the accuracy of your results. Ensure that the IS spiking solution is accurately prepared and added consistently to all samples, standards, and quality controls. Any variability in the volume of IS added will directly impact the final calculated concentration. Thoroughly vortex each tube after adding the IS to ensure homogeneity[1]. Another potential issue could be the stability of the IS in the processed sample. Evaluate the stability of the IS under the same conditions as the analyte. If using a non-deuterated IS, ensure it has similar extraction and ionization characteristics to Sitagliptin. Sitagliptin-d4 is a commonly used and recommended stable isotope-labeled internal standard for this analysis[2][4][6].
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bioanalytical methods for (S)-Sitagliptin phosphate in plasma.
-
What is the most common analytical technique for the quantification of Sitagliptin in plasma?
-
What are the typical sample preparation methods used for Sitagliptin analysis in plasma?
-
The most common sample preparation methods include:
-
Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile as the precipitating agent[1][4][5][8].
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample extract compared to PPT and often employs solvents like methyl tert-butyl ether (MTBE)[2][3][6].
-
Solid-Phase Extraction (SPE): SPE provides excellent sample cleanup but can be more time-consuming and costly[2][3][9].
-
-
-
What are the key validation parameters to assess for a bioanalytical method for Sitagliptin?
-
A bioanalytical method for Sitagliptin should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include selectivity, linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution)[2][10].
-
-
What is a typical linear range for the quantification of Sitagliptin in plasma using LC-MS/MS?
-
What type of internal standard is recommended for the analysis of Sitagliptin?
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Sitagliptin in Plasma
| Sample Preparation Method | Typical Solvent/Cartridge | Advantages | Disadvantages | Typical Recovery (%) | Reference |
| Protein Precipitation (PPT) | Acetonitrile | Simple, fast, high-throughput | Potential for significant matrix effects | >85 | [1] |
| Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether (MTBE) | Cleaner extract, reduced matrix effects | More labor-intensive than PPT | 79.5 - 83.2 | [2] |
| Solid-Phase Extraction (SPE) | Phenomenex Strata-X | Excellent sample cleanup | More costly and time-consuming | ~90.4 | [9] |
Table 2: Summary of LC-MS/MS Method Validation Parameters for Sitagliptin
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 5 - 1000 ng/mL (r² > 0.998) | [2][6] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | [4][5][6] |
| Intra-day Precision (%CV) | 1.52 - 3.72 | [2] |
| Inter-day Precision (%CV) | 1.81 - 9.87 | [2] |
| Intra-day Accuracy (%) | 95.70 - 105.94 | [2] |
| Inter-day Accuracy (%) | 97.20 - 100.23 | [2] |
| Matrix Effect (%) | 104.64 - 107.30 | [2] |
Experimental Protocols
Method 1: Protein Precipitation using Acetonitrile
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity[1].
-
Internal Standard Spiking: In a clean microcentrifuge tube, add 100 µL of the plasma sample. Spike with the appropriate concentration of Sitagliptin-d4 working solution[1].
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Cap the tube and vortex vigorously for 1 minute to ensure complete protein precipitation[1].
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[1].
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction using Methyl tert-butyl ether (MTBE)
-
Sample and IS Addition: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma, followed by the internal standard solution (Sitagliptin-d4)[2].
-
Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 13,000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Mandatory Visualizations
Caption: Experimental Workflow for Protein Precipitation.
Caption: Troubleshooting Decision Tree for Sitagliptin Bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. LC-tandem mass spectrometry method for the simultaneous determination of metformin and sitagliptin in human plasma after ion-pair solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation products during (S)-Sitagliptin phosphate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize the formation of degradation products during the synthesis of (S)-Sitagliptin phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities and degradation products encountered during (S)-Sitagliptin synthesis?
A1: During the synthesis of (S)-Sitagliptin, particularly via the popular asymmetric hydrogenation of the enamine precursor, several key impurities can arise. These include:
-
Enamine Intermediate: Unreacted starting material from the hydrogenation step.[1][2]
-
(R)-Sitagliptin: The unwanted enantiomer (diastereomer of the final product) formed due to incomplete stereoselectivity of the chiral catalyst.[3]
-
Ketoamide Impurity: Formed from the hydrolysis of the enamine intermediate back to its corresponding ketone.[1][2]
-
Alkene Impurities: These are degradation products often formed by acid-catalyzed elimination. Two common alkene derivatives are the "phenylcrotonyl analogue" (3-desamino-2,3-dehydrositagliptin) and the "styrylacetyl analogue" (3-desamino-3,4-dehydrositagliptin).[3][][5]
-
Acid Impurity: A hydrolysis product of the amide bond in the Sitagliptin (B1680988) molecule.[3][6]
-
Nitrosamine Impurities: Potential genotoxic impurities, such as 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9] triazolo [4,3-a] pyrazine, which require sensitive analytical methods for control.[7]
Q2: What is the primary cause of diastereomeric impurity ((R)-Sitagliptin) formation?
A2: The formation of the (R)-Sitagliptin enantiomer is primarily due to the imperfect enantioselectivity of the chiral catalyst (e.g., a Rhodium-based catalyst like Rh(I)/tBu JOSIPHOS) used during the asymmetric hydrogenation of the prochiral enamine intermediate.[10][11] Factors such as catalyst quality, catalyst loading, hydrogen pressure, temperature, and the presence of catalyst poisons can affect the stereoselectivity of the reaction.
Q3: How can acidic conditions contribute to degradation?
A3: Acidic conditions, which may be present during workup or salt formation, can promote degradation. For instance, acid can catalyze the elimination of the amine group, leading to the formation of alkene impurities.[3] It can also cause hydrolysis of the amide bond, resulting in the "acid impurity".[6] Forced degradation studies confirm that under strong acidic conditions (e.g., 2.5M HCl), Sitagliptin degrades into at least two products.[12]
Troubleshooting Guide
Problem 1: High levels of the unreacted enamine intermediate are detected post-hydrogenation.
| Potential Cause | Troubleshooting Step |
| Inactive or Poisoned Catalyst | Ensure the catalyst has been stored properly under an inert atmosphere. Verify the quality of the solvent and substrate to ensure no catalyst poisons (e.g., sulfur, excess water) are present. |
| Insufficient Hydrogen Pressure | Calibrate the pressure gauge on your hydrogenation reactor. Ensure a leak-free system and maintain the recommended hydrogen pressure throughout the reaction.[10] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of side reactions. |
| Low Catalyst Loading | The reaction may be slow or incomplete if the catalyst-to-substrate ratio is too low. Refer to established protocols for appropriate catalyst loading, which can be as low as 0.15 mol % with highly active catalysts.[13] |
Problem 2: The final product has poor enantiomeric excess (e.e.), with significant levels of the (R)-Sitagliptin impurity.
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst System | The choice of chiral ligand is critical. Ligands like tBu JOSIPHOS or FerroLANE are known to provide high enantioselectivity.[13][14] If results are poor, screen a panel of different chiral ligands. |
| Incorrect Reaction Temperature | Asymmetric hydrogenations are often sensitive to temperature. Running the reaction at a lower temperature may improve enantioselectivity, though it may require longer reaction times. |
| Solvent Effects | The solvent can significantly influence the catalyst's performance. Methanol (B129727) is commonly used.[14] Ensure the solvent is of high purity and anhydrous. |
| Contamination | Impurities in the starting enamine or solvent can interfere with the chiral induction. Ensure all materials are of the highest possible purity. |
Problem 3: Significant formation of alkene impurities (phenylcrotonyl or styrylacetyl analogues) is observed.
| Potential Cause | Troubleshooting Step |
| Harsh Acidic Conditions During Workup | Avoid using strong acids during the workup and extraction steps. Use mild acidic solutions (e.g., dilute citric acid) and minimize exposure time.[5] |
| Inappropriate Base/Coupling Agent | In synthetic steps leading to the final amide bond, the choice of base and coupling agent can influence side reactions. For example, when forming an amide bond with a related acid, using Et3N as a base with oxalyl chloride activation was found to be effective in controlling the formation of regioisomeric alkene impurities.[3][5] |
| High Temperature During Salt Formation/Crystallization | During the final salt formation with phosphoric acid, avoid prolonged exposure to high temperatures, as this can promote elimination reactions.[15] |
Data on Impurity Control
The selection of reagents can be critical in minimizing side reactions. The following table, adapted from studies on the synthesis of alkene impurities, illustrates how the choice of base and coupling reagent can impact the yield and selectivity of amide bond formation, a key step where such impurities could potentially arise.
Table 1: Effect of Base and Coupling Reagent on Amide Formation Selectivity (Data derived from studies on analogous amide bond formations)[3][5]
| Coupling Reagent | Base | Solvent | Yield of Desired Amide | Selectivity Ratio (Desired:Isomer) |
| EDC / HOBt | NMM | DMF | 68% | 1 : 0.05 |
| Oxalyl Chloride | Et₃N | THF | 76% | 1 : 0.03 |
| EDC | NMM | DMF | 55% | 1 : 0.10 |
| CDI | Et₃N | EtOAc | 87% | Not specified |
EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, NMM: N-Methylmorpholine, Et₃N: Triethylamine, CDI: 1,1'-Carbonyldiimidazole, DMF: Dimethylformamide, THF: Tetrahydrofuran.
Visual Guides
Synthetic and Degradation Pathway Overview
Caption: Synthetic pathway to (S)-Sitagliptin showing key impurity formation points.
Troubleshooting Workflow for Impurity Analysis
Caption: Decision tree for troubleshooting the source of common Sitagliptin impurities.
Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Enamine Intermediate
This protocol is a composite based on literature and should be optimized for specific laboratory conditions.[10][13]
-
Preparation: In a glovebox, charge a pressure reactor with the enamine intermediate (1.0 eq) and a rhodium-based chiral catalyst, such as [Rh(COD)₂]BF₄ with a chiral ligand like tBu-JOSIPHOS (catalyst loading: 0.1-1.0 mol%).
-
Solvent Addition: Add degassed, anhydrous methanol to the reactor to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 100-200 psig).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) for 12-24 hours or until reaction completion is confirmed by HPLC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The resulting crude (S)-Sitagliptin free base can then be carried forward to the salt formation step.
Protocol 2: RP-HPLC Method for Impurity Profiling
This is a general method adapted from literature and requires validation.[1][6][9]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Prepare a buffer solution (e.g., 20 mM potassium phosphate), adjust to pH 4.5, and mix with acetonitrile (B52724) (90:10 v/v).
-
Mobile Phase B: Acetonitrile and Methanol (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: PDA/UV at 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-10 min: 95% A, 5% B
-
10-40 min: Linear gradient to 40% A, 60% B
-
40-45 min: Linear gradient to 20% A, 80% B
-
45-50 min: Hold at 20% A, 80% B
-
50-55 min: Return to 95% A, 5% B
-
55-60 min: Re-equilibration
-
-
Sample Preparation: Dissolve the sample accurately in a suitable diluent (e.g., Methanol) to a final concentration of approximately 1 mg/mL.
References
- 1. ijrpr.com [ijrpr.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. seer.ufrgs.br [seer.ufrgs.br]
- 13. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN113149991A - Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate - Google Patents [patents.google.com]
Technical Support Center: Enhancing Enantioselectivity in Sitagliptin Synthesis
Welcome to the technical support center for the enantioselective synthesis of Sitagliptin (B1680988). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantioselectivity in Sitagliptin synthesis?
A1: Several successful strategies have been developed to synthesize the (R)-enantiomer of Sitagliptin with high purity. The main approaches include:
-
Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst.[1][2] Rhodium and Ruthenium-based catalysts, such as Rh(I)/tBu JOSIPHOS, are commonly employed to achieve high enantioselectivity.[1][3]
-
Biocatalysis: Utilizing engineered enzymes, particularly transaminases, offers a highly selective and environmentally friendly route.[4][5] These enzymes can convert a prositagliptin ketone directly into the desired chiral amine with excellent enantiomeric excess.[4]
-
Phase-Transfer Catalysis: This organocatalytic approach uses a chiral phase-transfer catalyst, such as a quinine-derived C(9)-urea ammonium (B1175870) catalyst, to facilitate an enantioselective aza-Michael addition, yielding high enantiopurity (e.g., 96% ee).[6][7][8]
-
Chiral Auxiliaries: This classical method involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.[9]
-
Chemical Resolution: This technique separates a racemic mixture of Sitagliptin or its intermediates using a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to selectively crystallize the desired enantiomer.[3][5]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Hydrogenation
Symptoms:
-
Chiral HPLC analysis shows a significant peak for the undesired (S)-enantiomer.
-
The calculated enantiomeric excess is below the desired specification (e.g., <99% e.e.).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity or Degradation | Ensure the catalyst is handled under inert conditions (e.g., in a glovebox) to prevent deactivation by air or moisture. Use fresh, properly stored catalyst. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as hydrogen pressure, temperature, and reaction time. Lowering the temperature can sometimes improve enantioselectivity.[7] |
| Solvent Effects | The choice of solvent can influence the stereochemical outcome. Screen different solvents (e.g., methanol (B129727), ethanol, dichloromethane) to find the optimal one for your specific catalyst system. |
| Substrate Purity | Impurities in the enamine substrate can interfere with the catalyst, leading to lower enantioselectivity. Ensure the substrate is of high purity before use. |
| Incorrect Catalyst Loading | An inappropriate catalyst-to-substrate ratio can affect performance. Titrate the catalyst loading to find the optimal concentration.[2] |
Issue 2: Poor Yield or Conversion in Biocatalytic Transamination
Symptoms:
-
Low conversion of the prositagliptin ketone to the amine product.
-
The isolated yield of Sitagliptin is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Enzyme Inhibition | The enzyme may be inhibited by the substrate, product, or co-product. Adjust the substrate concentration or consider in-situ product removal to alleviate inhibition.[10] |
| Unfavorable Reaction Equilibrium | The equilibrium of the transamination reaction may not favor product formation. Use a large excess of the amino donor or employ a co-product removal system.[10] |
| Incorrect pH or Temperature | Enzymes have optimal pH and temperature ranges for activity. Ensure the reaction buffer is at the optimal pH and the temperature is controlled throughout the reaction.[10] |
| Insufficient Co-factor (PLP) | Transaminases require pyridoxal (B1214274) 5'-phosphate (PLP) as a co-factor. Ensure sufficient PLP is present in the reaction mixture.[10] |
| Poor Enzyme Stability | The enzyme may denature under the reaction conditions. Consider immobilizing the enzyme or using a more stable engineered variant. |
Issue 3: Inconsistent Results in Phase-Transfer Catalyzed Aza-Michael Addition
Symptoms:
-
Variable enantioselectivity and yield between batches.
-
Formation of side products, such as a double bond migrated isomer.[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Temperature Control | Lower temperatures (e.g., -20°C) have been shown to improve enantioselectivity and prevent the formation of isomers.[6][7] Maintain strict temperature control. |
| Incorrect Reaction Concentration | Reducing the reaction concentration can enhance both chemical yield and enantioselectivity. The optimal concentration should be determined experimentally (e.g., 0.05 M).[6][7] |
| Base Selection and Concentration | The choice and concentration of the base (e.g., aqueous KOH) are critical. While various bases can be used, their impact on yield and enantioselectivity should be evaluated.[7] |
| Phase Ratio (Organic:Aqueous) | The ratio of the organic solvent to the aqueous phase can influence the reaction. While minor variations may not significantly impact enantioselectivity, this parameter should be kept consistent.[6][7] |
| Catalyst Purity | The purity of the quinine-derived catalyst is crucial for achieving high enantioselectivity. Use a well-characterized and pure catalyst. |
Data Presentation
Table 1: Comparison of Different Strategies for Sitagliptin Synthesis
| Strategy | Catalyst/Reagent | Key Intermediate | Enantiomeric Excess (e.e.) | Overall Yield | Reference |
| Asymmetric Hydrogenation | Rh(I)/tBu JOSIPHOS | Dehydrositagliptin | >99.5% | up to 65% | [1][2] |
| Biocatalysis | Engineered Transaminase | Prositagliptin Ketone | >99.9% | ~92% (for the amination step) | [4][5] |
| Phase-Transfer Catalysis | Quinine-derived C(9)-urea ammonium catalyst | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | 96% | 41% (over 7 steps) | [6][7] |
| Chemical Resolution | (-)-di-p-toluoyl-L-tartaric acid | Racemic Sitagliptin | 96% | 11% (overall) | [3][5] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is based on the highly efficient synthesis developed by Merck.[1][2]
-
Preparation of the Catalyst Solution: In a glovebox, dissolve Rh(I)/tBu JOSIPHOS complex in methanol to a desired concentration.
-
Reaction Setup: Charge a pressure reactor with the dehydrositagliptin intermediate and methanol.
-
Hydrogenation: Add the catalyst solution to the reactor. Pressurize the reactor with hydrogen gas to the optimized pressure (e.g., 100 psig).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 50°C) and monitor the conversion by HPLC.
-
Work-up and Isolation: Once the reaction is complete, vent the reactor and concentrate the reaction mixture. The Sitagliptin product can then be isolated as its phosphate (B84403) salt.
Protocol 2: Biocatalytic Asymmetric Synthesis of Chiral Amines
This protocol is a general representation of the biocatalytic approach using a transaminase.[4]
-
Enzyme and Reagent Preparation: Prepare a buffer solution at the optimal pH for the transaminase (e.g., pH 8.0). Dissolve the prositagliptin ketone substrate, the amino donor (e.g., isopropylamine), and the PLP co-factor in the buffer.
-
Biotransformation: Add the engineered transaminase enzyme (as a lyophilizate or whole cells) to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of the Sitagliptin product by HPLC.
-
Product Extraction: After the reaction reaches completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: The extracted product can be further purified by crystallization or chromatography.
Protocol 3: Enantioselective Aza-Michael Addition via Phase-Transfer Catalysis
This protocol is based on the work of Oh et al.[6][7]
-
Reaction Setup: To a solution of the Michael acceptor, (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one, and tert-butyl β-naphthylmethoxycarbamate in toluene, add the quinine-derived phase-transfer catalyst.
-
Cooling: Cool the reaction mixture to -20°C.
-
Initiation: Add a pre-cooled aqueous solution of KOH.
-
Reaction: Stir the biphasic mixture vigorously at -20°C until the reaction is complete (monitored by TLC or HPLC).
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the aza-Michael adduct with high enantioselectivity.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for (S)-Sitagliptin Phosphate Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantitative determination of (S)-Sitagliptin phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The selection of an appropriate analytical method is critical for quality control, stability studies, and pharmacokinetic assessments of pharmaceutical formulations. This document outlines the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation
The following tables summarize the quantitative performance of different analytical methods for (S)-Sitagliptin phosphate determination, providing a clear comparison of their key validation parameters.
Table 1: Comparison of RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 with Orthophosphoric acid[1] | Methanol:Water:Triethylamine (B128534):Acetic acid (60:40:0.1:0.1 v/v/v/v)[2] | 0.05M Phosphate Buffer:Acetonitrile (30:70), pH 2.8[3] | Acetonitrile:Methanol:Phosphate buffer pH 9 (45:20:35 v/v/v)[4] |
| Column | Zorbax Eclipse XDB C18 (150x4.6 mm, 5µ)[1] | Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)[2] | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm)[3] | XTerra C8 (100 x 4.6 mm, 3 µm)[4] |
| Flow Rate | 0.7 ml/min[1] | 0.5 mL/min[2] | 1.0 ml/min[3] | 0.6 ml/min[4] |
| Detection (λmax) | 267 nm[1] | 268 nm[2] | 255 nm[3] | 260 nm[4] |
| Linearity Range | 5-30 µg/ml[1] | 100-1000 µg/mL[2] | 30-70 µg/ml[3] | 50-150 µg/ml[4] |
| Correlation Coeff. (r²) | 0.999[1] | 0.9998[2] | Not Specified | 0.9995[4] |
| LOD | Not Specified | 10 µg/mL[2] | 0.09 µg/ml[3] | Not Specified |
| LOQ | Not Specified | 30 µg/mL[2] | 0.027 µg/ml[3] | Not Specified |
| Assay (%) | 99.89%[1] | Not Specified | Not Specified | Not Specified |
| Recovery (%) | Not Specified | Not Specified | 98% to 102%[3] | 99.5%[4] |
Table 2: Comparison of UV-Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Water[5] | 0.1N HCl[6] | Methanol[7] |
| Detection (λmax) | 267 nm[5] | 267 nm[6] | 272.5 nm[7] |
| Linearity Range | 2-10 µg/mL[5] | 5-40 µg/ml[6] | 35-85 mcg/ml[7] |
| Correlation Coeff. (r²) | 0.9995[5] | 0.9934[6] | Not Specified |
| LOD | Not Specified | 0.139 µg/mL[6] | Not Specified |
| LOQ | Not Specified | 0.422 µg/mL[6] | Not Specified |
| Recovery (%) | 99.53-100.41%[5] | 80-120%[6] | >99%[7] |
Table 3: Comparison of HPTLC Methods
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica (B1680970) gel 60 RP-18 F254[8] | TLC aluminium plates precoated with silica gel 60F254[9] |
| Mobile Phase | Methanol:Water:Triethylamine (8:2:0.05 v/v)[8] | Ethyl acetate:Methanol:Formic acid (8.5:1:0.5 v/v/v)[9] |
| Detection (λmax) | 267 nm[8] | 265 nm[9] |
| Rf Value | 0.55 ± 0.03[8] | 0.50 ± 0.04[9] |
| Linearity Range | 1000–6000 ng/spot[8] | 500–2500 ng/band[9] |
| Correlation Coeff. (r²) | 0.998[8] | Not Specified |
| LOD | 85.80 ng/spot[8] | 124.36 ng/band[9] |
| LOQ | 265.42 ng/spot[8] | 376.87 ng/band[9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
RP-HPLC Method 1[1]
-
Instrumentation: A High-Performance Liquid Chromatography system with a PDA detector.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ).
-
Mobile Phase: A mixture of 0.01M KH2PO4 and Methanol in a 50:50 v/v ratio, with the pH adjusted to 2.5 using 0.2% orthophosphoric acid.
-
Flow Rate: 0.7 ml/min.
-
Detection Wavelength: 267 nm.
-
-
Standard Solution Preparation: A standard stock solution of Sitagliptin (B1680988) phosphate is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range (5-30µg/ml).
-
Sample Preparation: For tablet dosage forms, a powder equivalent to a specific amount of Sitagliptin phosphate is dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.
-
Validation Parameters: The method was validated for linearity, accuracy, precision, and specificity.
UV-Spectrophotometric Method 1[5]
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Methodology:
-
Solvent: Distilled water.
-
Wavelength of Detection (λmax): The drug solution is scanned over a range of 200-400 nm to determine the wavelength of maximum absorbance, which was found to be 267 nm.
-
-
Standard Solution Preparation: A standard stock solution of 100 µg/mL is prepared by dissolving 10 mg of pure Sitagliptin phosphate in 100 mL of distilled water. Working standards in the range of 2-10 μg/mL are prepared by appropriate dilution of the stock solution.
-
Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to 10 mg of Sitagliptin is dissolved in distilled water, sonicated, filtered, and the volume is made up to 100 mL. This solution is further diluted to obtain a concentration within the Beer's law range.
-
Validation: The method was validated according to ICH Q2 (R1) guidelines for parameters including linearity, accuracy (recovery studies), and precision.
HPTLC Method 1[8]
-
Instrumentation: A High-Performance Thin-Layer Chromatography system with a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminium plates precoated with silica gel 60 RP-18 F254.
-
Mobile Phase: A mixture of methanol, water, and triethylamine in the ratio of 8:2:0.05 (v/v/v).
-
Chamber Saturation: The chamber is saturated with the mobile phase for 30 minutes at room temperature.
-
Detection: Densitometric analysis is carried out in absorbance mode at 267 nm.
-
-
Standard Solution Preparation: A stock solution of Sitagliptin phosphate is prepared in methanol. Aliquots of the stock solution are applied to the HPTLC plate to obtain concentrations in the range of 1000–6000 ng/spot.
-
Sample Preparation: An amount of powdered tablets equivalent to 10 mg of Sitagliptin phosphate is extracted with methanol, sonicated, and the volume is made up to 10 mL. The resulting solution is filtered and applied to the TLC plate.
-
Forced Degradation Studies: The stability-indicating nature of the method was demonstrated by subjecting the drug to acid and alkali hydrolysis, oxidation, and photo and thermal degradation.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method, a crucial process in pharmaceutical analysis to ensure the reliability and accuracy of results.
Caption: General Workflow for Analytical Method Validation.
References
- 1. japer.in [japer.in]
- 2. A validated stability indicating HPLC method for determination of sitagliptin | European Journal of Chemistry [eurjchem.com]
- 3. ijarmps.org [ijarmps.org]
- 4. RP-HPLC Method for the Simultaneous Estimation of Sitagliptin Phosphate and Metformin Hydrochloride in Combined Ttablet Dosage Forms – Oriental Journal of Chemistry [orientjchem.org]
- 5. jchps.com [jchps.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. rjptonline.org [rjptonline.org]
- 8. akjournals.com [akjournals.com]
- 9. ijpsr.com [ijpsr.com]
A Comparative Analysis of (S)-Sitagliptin Phosphate and Other DPP-4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Sitagliptin phosphate (B84403) with other prominent Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The following sections detail the comparative efficacy, selectivity, pharmacokinetics, and safety profiles, supported by experimental data and detailed methodologies.
Executive Summary
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. They function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. (S)-Sitagliptin phosphate was the first DPP-4 inhibitor to gain regulatory approval and remains a widely studied compound. This guide offers a comparative perspective on its performance against other commonly used DPP-4 inhibitors, including vildagliptin, saxagliptin (B632), linagliptin, and alogliptin (B1666894). While the glucose-lowering efficacy of these inhibitors is generally comparable, they exhibit notable differences in their pharmacokinetic profiles, selectivity, and safety considerations.
Comparative Efficacy
The primary measure of efficacy for DPP-4 inhibitors is the reduction in glycosylated hemoglobin (HbA1c). Clinical studies have consistently demonstrated that monotherapy with DPP-4 inhibitors leads to a mean reduction in HbA1c of approximately 0.5% to 1.1%.[1] When used in combination with other antidiabetic agents like metformin, the reduction in HbA1c is in a similar range.[1] While most studies indicate a class effect with similar glycemic control, some head-to-head trials have suggested minor differences in their effects on fasting plasma glucose (FPG) and postprandial glucose (PPG).
| DPP-4 Inhibitor | Typical HbA1c Reduction (Monotherapy) | Key Efficacy Findings from Comparative Studies |
| (S)-Sitagliptin | ~0.5-0.8% | Non-inferior to saxagliptin in mean HbA1c change when added to metformin.[1] |
| Vildagliptin | ~0.6-1.1% | Showed greater FBG reduction than sitagliptin (B1680988) in one study.[2] |
| Saxagliptin | ~0.5-0.8% | Similar efficacy to sitagliptin in lowering HbA1c. |
| Linagliptin | ~0.5-0.8% | Generally shows comparable efficacy to other DPP-4 inhibitors. |
| Alogliptin | ~0.5-0.8% | Demonstrated similar efficacy to other gliptins in mixed treatment comparisons. |
Selectivity Profile
The selectivity of DPP-4 inhibitors for the DPP-4 enzyme over other related dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical aspect of their safety profile. Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies. Sitagliptin, linagliptin, and alogliptin are known for their high selectivity for DPP-4.[3]
| DPP-4 Inhibitor | Selectivity for DPP-4 over DPP-8 | Selectivity for DPP-4 over DPP-9 |
| (S)-Sitagliptin | High | High[3] |
| Vildagliptin | Lower than sitagliptin | Lower than sitagliptin |
| Saxagliptin | High | High |
| Linagliptin | High | High[3] |
| Alogliptin | High | High[3] |
Pharmacokinetic Properties
DPP-4 inhibitors exhibit distinct pharmacokinetic profiles, which can influence their dosing regimens and use in specific patient populations, such as those with renal or hepatic impairment.[4][5]
| Parameter | (S)-Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Bioavailability | ~87%[6] | High | ~67% | ~30%[5] | ~100%[6] |
| Time to Peak (Tmax) | 1-4 hours[6] | 1-2 hours | ~2 hours[6] | ~1.5 hours[6] | 1-2 hours |
| Metabolism | Minimally metabolized[5] | Hydrolysis | CYP3A4/5 | Minimally metabolized | Minimally metabolized |
| Elimination Half-life | ~12.4 hours | ~3 hours[7] | ~2.5 hours | ~100-200 hours[4][7] | ~21 hours |
| Primary Route of Excretion | Renal (largely unchanged)[4][8] | Renal | Renal | Biliary/Fecal[4][5] | Renal |
| Dose Adjustment in Renal Impairment | Yes[1] | Yes | Yes[1] | No | Yes[1] |
Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated, with a low risk of hypoglycemia and a neutral effect on body weight. However, some differences in their safety profiles have been noted. An increased risk of hospitalization for heart failure has been associated with saxagliptin and alogliptin.[1][9]
| Adverse Event | (S)-Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Hypoglycemia Risk | Low | Low[2] | Low | Low | Low |
| Weight Change | Neutral[10] | Neutral | Neutral | Neutral | Neutral |
| Heart Failure Hospitalization | No established link | No established link | Potential increased risk[1][9] | No established link | Potential increased risk[1] |
| Pancreatitis | Rare reports, causal link not established | Rare reports | Rare reports | Rare reports | Rare reports |
| Joint Pain | Rare reports | Rare reports | Rare reports | Rare reports | Rare reports |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of a test compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Perform serial dilutions of the test compound in Assay Buffer to obtain a range of concentrations.
-
In the 96-well plate, add the following to triplicate wells:
-
Test wells: Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound solution.
-
Control wells (100% activity): Assay Buffer, diluted DPP-4 enzyme, and the same solvent used for the test compound.
-
Blank wells (background): Assay Buffer and the solvent.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Selectivity Profiling
To assess the selectivity of a DPP-4 inhibitor, a similar enzymatic assay is performed using other dipeptidyl peptidases like DPP-2, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).
Procedure:
-
Follow the general procedure for the in vitro inhibition assay described above.
-
In separate assays, replace the DPP-4 enzyme with recombinant human DPP-2, DPP-8, DPP-9, or FAP.
-
Use appropriate substrates for each enzyme (e.g., Lys-Ala-AMC for DPP-2).
-
Determine the IC50 values for the test compound against each of these enzymes.
-
Calculate the selectivity ratio by dividing the IC50 value for the other peptidases by the IC50 value for DPP-4. A higher ratio indicates greater selectivity for DPP-4.
Pharmacokinetic Study in Rodents
This protocol provides a general framework for evaluating the pharmacokinetic properties of an orally administered DPP-4 inhibitor in a rodent model (e.g., rats or mice).
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer a single oral dose of the test compound formulated in a suitable vehicle.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein or retro-orbital sinus).[1]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life, using appropriate software.
In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess the in vivo efficacy of an antidiabetic agent.
Procedure:
-
Use a diabetic animal model (e.g., db/db mice or streptozotocin-induced diabetic rats).
-
Administer the test compound or vehicle orally.
-
After a specific period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[12]
-
Measure blood glucose levels from tail vein blood at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[12]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC in the treated group compared to the vehicle group indicates efficacy.
Visualizations
Caption: DPP-4 signaling pathway and the mechanism of action of (S)-Sitagliptin.
Caption: A typical experimental workflow for the comparative evaluation of DPP-4 inhibitors.
Caption: Logical relationship of the key attributes in the comparison of DPP-4 inhibitors.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. medium.com [medium.com]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Biological Activity of (S)-Sitagliptin versus (R)-Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the (S) and (R) enantiomers of Sitagliptin (B1680988), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus. Stereoisomerism plays a critical role in pharmacology, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological properties. In the case of Sitagliptin, the therapeutic agent is the single (R)-enantiomer, highlighting the stereoselectivity of its biological target.[1] This document outlines the differences in their primary pharmacological activity, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: DPP-4 Inhibition
(R)-Sitagliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[2][3] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (R)-Sitagliptin increases the levels of active incretins, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[4][5] This mechanism ultimately leads to improved glycemic control.[5] The (S)-enantiomer, in contrast, is considered inactive or exhibits significantly weaker inhibitory activity against DPP-4.[4]
Quantitative Comparison of Biological Activity
The stereochemistry of Sitagliptin is crucial for its interaction with the active site of the DPP-4 enzyme. This is quantitatively demonstrated by the significant difference in their half-maximal inhibitory concentration (IC50) values.
| Enantiomer | DPP-4 Inhibition IC50 (nM) | Potency |
| (R)-Sitagliptin | ~18 - 19 | Potent Inhibitor |
| (S)-Sitagliptin | Not typically reported; considered inactive | Negligible |
Note: The IC50 value for (R)-Sitagliptin may vary slightly between studies due to different experimental conditions.[4]
In Vivo Efficacy
While direct, head-to-head in vivo comparative studies of the (S) and (R) enantiomers are not extensively available in the public domain, the profound difference in their in vitro DPP-4 inhibitory activity strongly suggests that the glucose-lowering effects of Sitagliptin are exclusively attributable to the (R)-enantiomer.[4] In animal models of type 2 diabetes, such as ob/ob mice, oral administration of (R)-Sitagliptin has been shown to cause sustained inhibition of plasma DPP-4 activity and a significant reduction in glucose excursion following an oral glucose challenge.[3] For instance, a 10 mg/kg oral dose of Sitagliptin in ob/ob mice resulted in over 70% inhibition of DPP-4 activity at 8 hours, which correlated with a significant glucose-lowering effect.[3]
Pharmacokinetic Profiles
While comprehensive, direct comparative pharmacokinetic data for both enantiomers from a single study is limited, studies on the racemic mixture in rats have suggested enantioselectivity in their pharmacokinetic profiles.[4] The therapeutically active (R)-Sitagliptin is well-absorbed orally with a bioavailability of approximately 87% in humans.[2] It has a terminal half-life of about 12.4 hours.[6] The primary route of elimination is renal, with about 87% of the administered dose excreted unchanged in the urine.[2] Information on the specific pharmacokinetic parameters of the (S)-isomer is scarce, which is consistent with its lack of therapeutic development.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of Sitagliptin enantiomers on the incretin pathway.
Caption: Experimental workflow for in vitro DPP-4 inhibition assay.
Detailed Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)- and (R)-Sitagliptin against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
(S)-Sitagliptin and (R)-Sitagliptin
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of (S)-Sitagliptin and (R)-Sitagliptin in the assay buffer.
-
In a 96-well plate, add the recombinant DPP-4 enzyme to each well.
-
Add the different concentrations of the Sitagliptin enantiomers to their respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.
-
Pre-incubate the plate at 37°C for approximately 10-15 minutes.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[1]
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7]
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the enantiomers relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of (R)-Sitagliptin in improving glucose tolerance in a diabetic animal model.
Materials:
-
Diabetic mouse model (e.g., ob/ob mice or diet-induced obese mice)
-
(R)-Sitagliptin
-
Vehicle control (e.g., water or saline)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
Procedure:
-
Fast the mice overnight (approximately 16-18 hours) with free access to water.[8]
-
Record the baseline blood glucose level (t= -60 min) from the tail vein.
-
Administer (R)-Sitagliptin (e.g., 10 mg/kg) or vehicle control orally via gavage.[3]
-
At t=0 min, administer a glucose solution orally to all mice.
-
Measure blood glucose levels at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[9]
-
Plot the blood glucose concentration over time for both the treatment and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the treatment group compared to the control group indicates improved glucose tolerance.
Conclusion
The biological activity of Sitagliptin is highly stereoselective, with the (R)-enantiomer being a potent inhibitor of DPP-4, while the (S)-enantiomer is essentially inactive. This significant difference in their primary pharmacological activity underscores the importance of stereochemistry in drug design and development. The therapeutic efficacy of Sitagliptin in the management of type 2 diabetes is solely attributed to the (R)-enantiomer's ability to enhance the incretin pathway, leading to improved glycemic control. Further research into the specific biological interactions of each enantiomer can provide deeper insights into the structure-activity relationship of DPP-4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]
- 3. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 2.2. Oral glucose tolerance test (OGTT) in lean mice [bio-protocol.org]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical techniques for Sitagliptin analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four prominent analytical techniques for the quantitative determination of Sitagliptin (B1680988): High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to offer a comparative overview of their performance, enabling informed decisions for quality control and research purposes.
Workflow for Analytical Method Cross-Validation
The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results across different techniques. It involves a systematic comparison of performance characteristics to establish the interchangeability of the methods for a specific analytical purpose.
Caption: General workflow for the cross-validation of analytical methods.
Quantitative Data Summary
The performance of each analytical technique was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. A summary of these quantitative data is presented below for easy comparison.
| Parameter | HPLC | UV-Spectrophotometry | HPTLC | LC-MS/MS |
| Linearity Range | 0-70 µg/mL[1][2] | 2-10 µg/mL[3] | 100-1100 ng/band[4] | 5-1000 ng/mL[5] |
| Correlation Coefficient (r²) | >0.999[1][6] | >0.999[3] | >0.998[7] | >0.998[5] |
| Accuracy (% Recovery) | 98-102%[1][2] | 99.53-100.41%[3] | 99.70%[4] | 95.70-105.94%[8] |
| Precision (%RSD) | <2%[2] | <2%[3] | <2%[4] | <10%[8] |
| Limit of Detection (LOD) | 0.001 µg/mL[2] | 0.37 µg/mL[9] | 7.08 ng/band[4] | 5 ng/mL[8] |
| Limit of Quantitation (LOQ) | 0.003 µg/mL[2] | 1.13 µg/mL[9] | 21.82 ng/band[4] | 5 ng/mL[8] |
Experimental Protocols
Detailed methodologies for each of the validated analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method provides a robust and precise way to quantify Sitagliptin in bulk and pharmaceutical dosage forms.
Caption: Workflow for the HPLC analysis of Sitagliptin.
Methodology:
-
Mobile Phase: A mixture of 0.05M Phosphate Buffer and Acetonitrile in a 30:70 ratio, with the pH adjusted to 2.8.[1]
-
Chromatographic Column: Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 255 nm.[1]
-
Sample Preparation: Standard and sample stock solutions are prepared by dissolving the respective substances in the mobile phase.[1]
UV-Visible Spectrophotometry
This technique offers a simple and cost-effective method for the estimation of Sitagliptin in pharmaceutical formulations.
Caption: Workflow for UV-Spectrophotometric analysis of Sitagliptin.
Methodology:
-
Solvent: Distilled water.[3]
-
Wavelength of Maximum Absorbance (λmax): 267 nm.[3]
-
Standard Solution Preparation: A stock solution of Sitagliptin is prepared in distilled water, from which a series of dilutions are made to establish a calibration curve.[3]
-
Sample Preparation: A known quantity of powdered tablets is dissolved in distilled water, filtered, and diluted to a suitable concentration.[10]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a rapid and versatile method for the simultaneous estimation of Sitagliptin in combination with other drugs.
Caption: Workflow for the HPTLC analysis of Sitagliptin.
Methodology:
-
Stationary Phase: Pre-coated silica gel 60F254 HPTLC plates.[4][11]
-
Mobile Phase: A mixture of methanol, ammonia, and glacial acetic acid in a ratio of 9.4:0.4:0.2 (v/v/v).[4]
-
Application: Samples are applied as bands using a suitable applicator.
-
Development: The plate is developed in a twin-trough chamber.[11]
-
Detection: Densitometric scanning is performed at 214 nm.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, particularly suitable for the determination of Sitagliptin in biological matrices like human plasma.
Caption: Workflow for the LC-MS/MS analysis of Sitagliptin in plasma.
Methodology:
-
Sample Preparation: Protein precipitation of plasma samples is carried out using methanol.[12]
-
Chromatographic Column: Agilent Poroshell 120 EC-C18 Fast LC column (100 × 2.1mm, 2.7 µm).[12]
-
Mobile Phase: A mixture of 0.1% v/v formic acid and methanol (45:55, v/v).[12]
-
Flow Rate: 0.45 mL/min.[12]
-
Detection: Mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode. The transition for Sitagliptin is m/z 408.2 → 193.0.[5] An internal standard, such as Diphenhydramine HCl, is used for quantification.[12]
References
- 1. ijarmps.org [ijarmps.org]
- 2. ijpbs.com [ijpbs.com]
- 3. jchps.com [jchps.com]
- 4. [PDF] Validated HPTLC Method for Simultaneous Estimation of Sitagliptin and Metformin Hydrochloride in Bulk Drug and Formulation. | Semantic Scholar [semanticscholar.org]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. akjournals.com [akjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijper.org [ijper.org]
- 12. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of (S)-Sitagliptin Phosphate Formulations: A Comparative Guide
This guide provides a detailed comparison of the in vivo efficacy of different formulations of (S)-Sitagliptin phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The focus is on the bioequivalence and pharmacokinetic profiles of various salt forms and formulations, supported by experimental data from published studies. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: DPP-4 Inhibition
Sitagliptin (B1680988) functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By blocking DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[1][2][3] This ultimately leads to improved glycemic control.[1][4]
Comparative Pharmacokinetic Data
Bioequivalence studies are crucial for comparing the in vivo performance of different formulations. The following table summarizes the pharmacokinetic parameters from studies comparing sitagliptin hydrochloride and sitagliptin phosphate formulations in healthy volunteers.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-48 (ng·hr/mL) | AUC0-inf (ng·hr/mL) | Study Population | Reference |
| Sitagliptin Hydrochloride 100 mg Tablet (Test) | 963.8 ± 168.5 | 2.0 (0.5-6.0) | 8489.7 ± 1453.1 | 8635.8 ± 1485.6 | 32 healthy Korean male volunteers | [5][6] |
| Sitagliptin Phosphate 100 mg Tablet (Reference) | 949.5 ± 174.9 | 2.5 (1.0-6.0) | 8431.2 ± 1389.9 | 8567.9 ± 1419.8 | 32 healthy Korean male volunteers | [5][6] |
| Sitagliptin Hydrochloride Monohydrate 100 mg Tablet (Test) | 960.3 ± 201.7 | 2.8 ± 1.2 | 8430.7 ± 1475.9 | 8559.1 ± 1508.8 | 30 healthy male volunteers | [4] |
| Sitagliptin Phosphate Monohydrate 100 mg Tablet (Reference) | 998.1 ± 204.8 | 2.9 ± 1.1 | 8341.2 ± 1395.7 | 8466.8 ± 1423.5 | 30 healthy male volunteers | [4] |
Data are presented as mean ± standard deviation for Cmax, AUC, and Tmax, with the range for Tmax in parentheses where available.
The data indicates that there were no statistically significant differences in the key pharmacokinetic parameters (Cmax, AUC) between the sitagliptin hydrochloride and sitagliptin phosphate formulations.[4][5] The 90% confidence intervals for the ratios of these parameters were within the regulatory acceptance range for bioequivalence (80%-125%).[4][5]
Experimental Protocols
The in vivo efficacy and bioequivalence of sitagliptin formulations are typically assessed through randomized, crossover studies in healthy volunteers.
Bioequivalence Study Protocol
A standard bioequivalence study design involves the following steps:
-
Subject Recruitment: A cohort of healthy volunteers, typically male, is recruited for the study.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Treatment Periods: The study consists of two periods separated by a washout period (e.g., one week). In each period, subjects receive a single oral dose of either the test or reference formulation.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 48 hours post-dose).
-
Bioanalysis: The concentration of sitagliptin in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters like Cmax, Tmax, AUC0-t, and AUC0-inf.
-
Statistical Analysis: The pharmacokinetic parameters of the test and reference formulations are compared statistically to assess bioequivalence.
Novel Formulations and Future Directions
Beyond simple salt form comparisons, research has also explored novel formulations of sitagliptin phosphate to modify its release profile. These include:
-
Sustained-Release Tablets: Formulations using polymers like xanthan gum have been developed to achieve a sustained release of sitagliptin phosphate, potentially reducing dosing frequency and improving patient compliance.[2]
-
Gastro-Retentive Floating Microspheres: These systems are designed to remain in the stomach for an extended period, allowing for controlled and continuous drug release in the upper gastrointestinal tract, which may enhance bioavailability.[7]
-
Liposomal Formulations: Encapsulating sitagliptin in liposomes has been investigated as a way to improve its permeability and in vivo anti-diabetic activity.[8]
These advanced formulations aim to improve upon the already high bioavailability (approximately 87%) of sitagliptin.[4][9][10]
Conclusion
The available in vivo data from bioequivalence studies in healthy volunteers demonstrate that different salt forms of sitagliptin, specifically the hydrochloride and phosphate salts, exhibit comparable pharmacokinetic profiles.[4][5] This suggests that from a purely pharmacokinetic standpoint, these salt forms can be considered interchangeable. The development of novel formulations, such as sustained-release and gastro-retentive systems, represents an ongoing effort to further optimize the therapeutic delivery of sitagliptin. Future research involving head-to-head in vivo efficacy studies in diabetic patient populations would be beneficial to confirm these findings in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]
- 5. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Sitagliptin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin and its analogs, including Omarigliptin, Evogliptin, and Linagliptin. The information presented is intended to assist researchers and drug development professionals in understanding the nuanced differences between these therapeutic agents.
Executive Summary
Sitagliptin and its analogs are a class of oral hypoglycemic agents that enhance the incretin (B1656795) system to improve glycemic control in patients with type 2 diabetes. They achieve this by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). While sharing a common mechanism of action, these analogs exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical use, dosing regimens, and potential for drug-drug interactions. This guide summarizes key data from various studies to facilitate a direct comparison.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Sitagliptin and its Analogs
| Parameter | Sitagliptin | Omarigliptin | Evogliptin | Linagliptin |
| Dosing Frequency | Once Daily | Once Weekly | Once Daily | Once Daily |
| Tmax (hours) | 1-4[1] | 0.5-4[2] | 4-5[3] | ~1.5[3] |
| Terminal Half-life (t½, hours) | ~12.4[1] | >100[2] | 33-39[3] | >100 (effective ~12)[3] |
| Absolute Bioavailability (%) | ~87[1] | Nearly complete (preclinical) | >50 | ~30[3] |
| Protein Binding (%) | ~38[1] | - | ~46 | 70-80 (concentration-dependent)[3] |
| Primary Route of Elimination | Renal (unchanged drug)[4] | Renal[2] | Renal and Fecal[3] | Enterohepatic/Fecal[3][4] |
| Food Effect on PK | No significant effect[3] | No significant effect[2] | No significant effect | No clinically relevant effect[3] |
Table 2: Comparative Pharmacodynamic Parameters of Sitagliptin and its Analogs
| Parameter | Sitagliptin | Omarigliptin | Evogliptin | Linagliptin |
| DPP-4 Inhibition (at therapeutic dose) | >80% over 24 hours[3] | ~77-89% at 168 hours[2] | >80% over 24 hours[3] | >80% over 24 hours |
| IC50 for DPP-4 (nM) | 18 - 358.45[3][5] | 1.6[5] | 1.56[3] | ~1 |
| Effect on Active GLP-1 Levels | ~2-fold increase[6] | ~2-fold increase[5] | 1.5 to 2.4-fold increase | Significant increase |
| Dose Adjustment for Renal Impairment | Required[3][4] | Recommended | Not typically required | Not required[3][4] |
| Dose Adjustment for Hepatic Impairment | Not required | - | Not typically required | Not required |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.
Principle: The assay measures the fluorescence generated from the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. In the presence of an inhibitor, the rate of AMC release, and thus fluorescence, is reduced.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (Sitagliptin and its analogs)
-
Positive control inhibitor (e.g., a known DPP-4 inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations.
-
Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in Assay Buffer to their final working concentrations.
-
-
Assay Reaction:
-
Add 20 µL of the diluted test compounds or positive control to the wells of the 96-well plate.
-
Add 20 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Measurement of Active GLP-1 Levels in Human Plasma (ELISA)
This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) for the quantification of active GLP-1 in plasma samples.
Principle: A sandwich ELISA is used where a capture antibody specific for active GLP-1 is coated on a microplate. The sample is added, and active GLP-1 binds to the capture antibody. A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added, which binds to a different epitope on the captured GLP-1. Finally, a substrate is added, and the resulting colorimetric or chemiluminescent signal is proportional to the amount of active GLP-1 in the sample.
Materials:
-
Commercially available active GLP-1 ELISA kit (containing pre-coated microplate, standards, detection antibody, substrate, and wash buffer)
-
DPP-4 inhibitor (to be added to blood collection tubes)
-
Microplate reader
-
Human plasma samples
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA) to prevent the degradation of active GLP-1.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Assay Protocol (following manufacturer's instructions):
-
Prepare the standard curve by serially diluting the provided GLP-1 standard.
-
Add standards, controls, and plasma samples to the wells of the pre-coated microplate.
-
Incubate the plate to allow for the binding of active GLP-1 to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well and incubate.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution and incubate for a specified time to allow for color development.
-
Stop the reaction and measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal intensity versus the concentration of the GLP-1 standards.
-
Determine the concentration of active GLP-1 in the plasma samples by interpolating their signal intensity on the standard curve.
-
Mandatory Visualization
Caption: Mechanism of action of Sitagliptin and its analogs.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Caption: Factors influencing the selection of a DPP-4 inhibitor.
References
- 1. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Linagliptin vs Sitagliptin: Practical Comparison Guide [canadianinsulin.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 6. eaglebio.com [eaglebio.com]
Validating (S)-Sitagliptin Phosphate: A Comparative Guide to its Selective DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Sitagliptin phosphate's performance as a selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor against other alternatives, supported by experimental data. Sitagliptin (B1680988) is an oral antihyperglycemic agent used for the management of type 2 diabetes mellitus.[1][2] It functions by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By preventing this degradation, Sitagliptin enhances the levels and activity of active incretins, leading to improved glycemic control.[1][3][4]
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors, or "gliptins," work by blocking the inactivation of GLP-1 and GIP.[5] These incretin hormones are released by the gut in response to a meal and play a crucial role in glucose homeostasis. Elevated levels of active GLP-1 and GIP stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells.[3][5][6] This dual action results in lower blood glucose levels, particularly after meals, with a low intrinsic risk of hypoglycemia because the mechanism is glucose-dependent.[4][7]
Figure 1. Signaling pathway of Sitagliptin's DPP-4 inhibition.
Validation of Selectivity
A critical aspect of a DPP-4 inhibitor's safety and efficacy is its selectivity for the DPP-4 enzyme over other members of the DPP family, such as DPP-8 and DPP-9.[8] Inhibition of DPP-8 and DPP-9 has been associated with multiorgan toxicity in preclinical studies. Sitagliptin demonstrates a high degree of selectivity for DPP-4.[4][8] In vitro studies show that Sitagliptin is approximately 2,600 times more selective for DPP-4 than for DPP-8 and has a low affinity for DPP-9.[4] This high selectivity minimizes the potential for off-target side effects.[8]
Table 1: In Vitro Inhibitory Activity and Selectivity of DPP-4 Inhibitors
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
|---|---|---|---|---|---|
| (S)-Sitagliptin | 18 - 19[9][10] | >33,780[11] | >55,142[11] | > 1,880-fold | > 3,060-fold |
| Vildagliptin | 62[9] | >2,200 | >230 | > 35-fold | > 3.7-fold |
| Saxagliptin (B632) | 1.3 - 50[9] | 508[11] | 98[11] | > 10-fold | > 1.9-fold |
| Alogliptin | 24[9] | - | - | - | - |
| Linagliptin | 1[9] | - | - | - | - |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Data compiled from multiple sources; exact values may vary based on assay conditions.
Comparative Clinical Efficacy
Clinical trials have consistently shown that Sitagliptin effectively improves glycemic control in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents like metformin.[1][3][7][12] The typical reduction in glycated hemoglobin (HbA1c) is around 0.4% to 0.9%.[6] A meta-analysis of 25 randomized controlled trials confirmed Sitagliptin's efficacy in lowering HbA1c levels.[13] When compared to other DPP-4 inhibitors, most studies show similar glycemic efficacy.[5][14] Indirect comparisons suggest non-inferiority to saxagliptin and similar reductions in HbA1c compared to vildagliptin.[5][14]
Table 2: Comparison of Clinical Performance of DPP-4 Inhibitors (vs. Placebo)
| Feature | (S)-Sitagliptin | Vildagliptin | Saxagliptin | Alogliptin | Linagliptin |
|---|---|---|---|---|---|
| Typical HbA1c Reduction | -0.6% to -0.94%[3][12] | Similar to Sitagliptin[14] | Similar to Sitagliptin[14] | Similar to other gliptins | Similar to other gliptins |
| Effect on Body Weight | Neutral[3][15] | Neutral | Neutral[12] | Neutral | Neutral |
| Risk of Hypoglycemia | Low (similar to placebo)[12][15] | Low | Low (similar to placebo)[12] | Low (similar to placebo)[12] | Low |
| Dosing Frequency | Once daily[8] | Twice daily[5][8] | Once daily[6] | Once daily[6] | Once daily[6] |
| Renal Dosing Adjustment | Required[5] | Not typically required | Required[5] | Required[5] | Not required |
| Heart Failure Warning | No increased risk observed[6][16] | - | Increased risk of hospitalization[5][6][16] | Increased risk of hospitalization[5][6][16] | No increased risk observed[6][16] |
Data is based on monotherapy or add-on therapy trials. The magnitude of HbA1c reduction can depend on the baseline HbA1c level.
Experimental Protocols
The validation of DPP-4 inhibitors like Sitagliptin relies on robust in vitro assays to determine their inhibitory potency and selectivity. A common method is the fluorometric in vitro DPP-4 inhibition assay.
Protocol: Fluorometric In Vitro DPP-4 Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Sitagliptin) against recombinant human DPP-4 enzyme.
2. Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test Compound (Sitagliptin) and Positive Control
-
Dimethyl Sulfoxide (DMSO) for compound dissolution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[17]
-
Incubator set to 37°C
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control (Sitagliptin) in DMSO.
-
Create a serial dilution series of the test compound to cover a range of concentrations.
-
Dilute the recombinant DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep on ice.
-
Prepare the DPP-4 substrate solution in assay buffer.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Blank Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent (DMSO).[17]
-
100% Activity Control: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO).[17]
-
Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.[17]
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control dilution.[17]
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[18]
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.[18]
-
Measurement: Immediately place the plate in the fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for 30 minutes, recording every minute.[18]
4. Data Analysis:
-
Determine the rate of reaction (slope of fluorescence increase over time, ΔRFU/min) for each well from the linear portion of the kinetic curve.[17][18]
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_of_Test_Compound / Rate_of_100%_Activity_Control))
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for an in vitro DPP-4 inhibition assay.
Conclusion
The body of evidence from in vitro, preclinical, and extensive clinical trials validates (S)-Sitagliptin phosphate (B84403) as a potent, highly selective, and effective DPP-4 inhibitor for the treatment of type 2 diabetes. Its high selectivity for DPP-4 over other DPP family members, such as DPP-8 and DPP-9, underpins its favorable safety profile. Clinically, it provides significant HbA1c reduction comparable to other agents in its class, with the advantages of being weight-neutral and having a low risk of hypoglycemia.[3][15] These characteristics, supported by robust experimental validation, solidify Sitagliptin's role as a cornerstone in the management of type 2 diabetes.
References
- 1. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 2. Clinical review of sitagliptin: a DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrti.org [ijrti.org]
- 5. tandfonline.com [tandfonline.com]
- 6. meded101.com [meded101.com]
- 7. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 13. Efficacy and safety of sitagliptin in patients with type 2 diabetes mellitus: a meta-analysis [cadrj.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Comparative Analysis of the Metabolic Stability of Sitagliptin and its Derivatives: A Guide for Researchers
For researchers and drug development professionals, understanding the metabolic stability of a drug candidate is paramount to its success. While Sitagliptin (B1680988) is a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor with a favorable pharmacokinetic profile, the development of derivatives with potentially improved metabolic stability remains a key area of interest. This guide provides a comparative analysis of the metabolic stability of Sitagliptin and discusses key considerations for its derivatives, supported by experimental protocols and pathway visualizations.
Currently, publicly available literature does not contain a direct comparative study with quantitative metabolic stability data for a series of Sitagliptin derivatives. However, by examining the metabolic profile of Sitagliptin and understanding the principles of drug metabolism, researchers can effectively design and evaluate new analogs.
Metabolic Stability of Sitagliptin
Sitagliptin exhibits a high degree of metabolic stability, with a large portion of the drug excreted unchanged in the urine.[1][2] Its metabolism is limited and primarily mediated by the cytochrome P450 isoenzymes CYP3A4, with a minor contribution from CYP2C8.[3] The main metabolic pathways involve N-sulfation, N-carbamoyl glucuronidation, hydroxylation, and oxidative desaturation followed by cyclization.[4]
The following table summarizes the key pharmacokinetic parameters related to the metabolic stability of Sitagliptin.
| Parameter | Value | Species | Reference |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2C8 (minor) | Human | [3] |
| Major Excretion Route | Renal (unchanged drug) | Human | [1] |
| Apparent Terminal Half-life (t½) | 8 - 14 hours | Human | [5] |
| Oral Bioavailability | ~87% | Human | [6] |
Experimental Protocols for Assessing Metabolic Stability
To conduct a comparative analysis of Sitagliptin derivatives, a standardized in vitro metabolic stability assay using human liver microsomes is essential. This allows for the determination of key parameters such as half-life (t½) and intrinsic clearance (CLint).
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound (Sitagliptin or its derivatives) when incubated with human liver microsomes to predict its intrinsic clearance.
Materials:
-
Test compounds (Sitagliptin and its derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification (e.g., a structurally similar compound with stable metabolic properties)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions of the test compounds by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On ice, thaw the pooled human liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.
-
-
Incubation:
-
Pre-warm the diluted microsome suspension and the test compound working solutions at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
The final incubation mixture should contain the test compound at a specified concentration (e.g., 1 µM), microsomes, and the NADPH regenerating system in phosphate buffer.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a volume of cold acetonitrile containing the internal standard to the collected aliquot.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualizing Experimental and Metabolic Pathways
To aid in the understanding of the experimental workflow and the metabolic fate of Sitagliptin, the following diagrams are provided.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Metabolic pathways of Sitagliptin.
Structure-Metabolism Relationships and Considerations for Derivatives
The development of Sitagliptin derivatives with enhanced metabolic stability requires a thorough understanding of structure-activity relationships (SAR) and structure-metabolism relationships (SMR). While specific data for Sitagliptin derivatives is scarce, general principles in drug metabolism can guide the design of new analogs.
-
Blocking Sites of Metabolism: The primary sites of metabolism on the Sitagliptin molecule are the piperazine (B1678402) ring and the aromatic ring. Modifications at these positions can hinder enzymatic action. For instance, the introduction of fluorine atoms can block potential sites of hydroxylation and increase metabolic stability.
-
Modulating Lipophilicity: Highly lipophilic compounds are more likely to be metabolized by CYP enzymes. Adjusting the lipophilicity of derivatives by introducing or removing polar functional groups can influence their metabolic fate.
-
Steric Hindrance: Introducing bulky substituents near metabolic hotspots can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.
-
Electronic Effects: The electronic properties of substituents can influence the susceptibility of a molecule to oxidative metabolism. Electron-withdrawing groups can deactivate aromatic rings towards oxidation.
By systematically applying these principles and utilizing the described experimental protocol, researchers can effectively conduct a comparative analysis of the metabolic stability of novel Sitagliptin derivatives, paving the way for the development of next-generation DPP-4 inhibitors with optimized pharmacokinetic profiles.
References
- 1. chairamedica.it [chairamedica.it]
- 2. Sitagliptin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20240024312A1 - Pharmaceutical compositions of sitagliptin - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Revolutionizing Sitagliptin Synthesis: A Comparative Guide to Novel and Established Manufacturing Routes
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of new and established synthetic routes for (S)-Sitagliptin phosphate (B84403). By presenting key performance data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this document serves as a critical resource for optimizing the manufacturing of this essential anti-diabetic drug.
Sitagliptin (B1680988), the active pharmaceutical ingredient in Januvia®, is a cornerstone in the treatment of type 2 diabetes. The efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount importance to the pharmaceutical industry. This guide benchmarks emerging synthetic strategies against the well-established manufacturing processes developed by Merck, providing a comprehensive overview for informed decision-making in drug development and production.
At a Glance: Comparing the Routes
The synthesis of (S)-Sitagliptin phosphate has evolved significantly, moving from lengthy, multi-step chemical processes to highly efficient, greener chemoenzymatic and catalytic methods. The primary challenge lies in the stereoselective synthesis of the chiral β-amino acid core. This comparison focuses on key metrics such as overall yield, number of synthetic steps, enantiomeric excess (e.e.), and the use of hazardous or expensive reagents.
| Synthetic Route | Key Strategy | Overall Yield (%) | Number of Steps | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Established Method: Merck's First-Generation | Asymmetric hydrogenation of a β-keto ester | ~52%[1][2] | 8[1][2][3] | High | Robust and scalable | Multiple steps, large amount of waste[3][4] |
| Established Method: Merck's Second-Generation | Asymmetric hydrogenation of an unprotected enamine | ~65-82%[1][5] | 3 (one-pot)[1][3] | >99.5%[5] | High yield, reduced waste, fewer steps[3][5] | Requires expensive rhodium catalyst and high-pressure hydrogenation[6] |
| Established Method: Merck's Third-Generation (Enzymatic) | Biocatalytic transamination of a prositagliptin ketone | ~92%[1][7] | 1 (enzymatic step) | >99%[6] | Highly selective, green, mild conditions, eliminates heavy metals[6] | Enzyme development and optimization can be complex |
| New Route: Chemical Resolution | Resolution of a racemic mixture | ~11-33%[4] | 5[4] | ~96%[4] | Avoids expensive noble metal catalysts[4] | Lower yield, loss of 50% of the material as the undesired enantiomer |
| New Route: Chemoenzymatic Cascade | Multi-enzyme (lipase, transaminase, etc.) cascade | ~61% (isolated yield of intermediate)[1][8] | Multi-enzyme, one-pot | High | Use of cheaper amine donors, mild conditions[1][8] | Requires optimization of multiple enzyme activities |
| New Route: Organocatalytic Aza-Michael Addition | Enantioselective conjugate addition | ~41%[9][10] | 7[9][10] | ~96%[9][10] | Avoids transition metals | Multi-step process with moderate overall yield |
Visualizing the Synthetic Pathways
To facilitate a deeper understanding of the logical flow and key transformations in each synthetic approach, the following diagrams, generated using the DOT language, illustrate the core strategies.
Caption: Merck's First-Generation Synthesis.
Caption: Merck's Second-Generation Synthesis.
Caption: Merck's Third-Generation Enzymatic Synthesis.
Caption: Chemical Resolution Synthesis.
Caption: Chemoenzymatic Cascade Synthesis.
Caption: Organocatalytic Aza-Michael Addition Synthesis.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and comparing synthetic routes. Below are summaries of the experimental protocols for the key synthetic transformations discussed.
Merck's Second-Generation: Asymmetric Hydrogenation of an Unprotected Enamine
This process represents a significant improvement in efficiency. A key step is the asymmetric hydrogenation of the unprotected enamine intermediate.
Protocol Summary: The dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence.[1][5] This intermediate is then subjected to asymmetric hydrogenation using a Rh(I)/(t)Bu JOSIPHOS catalyst.[5] The reaction is typically carried out in a suitable solvent like methanol (B129727) under hydrogen pressure. Upon completion, the (S)-Sitagliptin is isolated as its phosphate salt with high chemical and optical purity.[5]
Merck's Third-Generation: Enzymatic Transamination
This "green" approach utilizes a highly engineered (R)-selective transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine.[1][6]
Protocol Summary: The prositagliptin ketone is incubated with the engineered transaminase enzyme in an aqueous buffer system.[6] An amine donor, such as isopropylamine, is required for the transamination reaction. The reaction proceeds under mild conditions (e.g., controlled pH and temperature). The resulting (S)-Sitagliptin is then extracted and purified. This method eliminates the need for heavy metal catalysts and high-pressure equipment.[6]
New Route: Chemical Resolution
This classical approach involves the synthesis of a racemic mixture of Sitagliptin, followed by resolution to isolate the desired (R)-enantiomer (which corresponds to the (S)-configuration of the final drug).
Protocol Summary: A racemic mixture of Sitagliptin is synthesized through a multi-step chemical process.[4] The racemate is then treated with a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, in a suitable solvent.[4] This leads to the diastereoselective crystallization of the salt of the desired enantiomer. The salt is then isolated by filtration and the chiral resolving agent is removed to yield the enantiomerically pure (S)-Sitagliptin.
New Route: Chemoenzymatic Cascade
This innovative approach employs a multi-enzyme cascade in a one-pot synthesis of a key Sitagliptin intermediate.
Protocol Summary: A β-keto ester starting material is hydrolyzed by a lipase to the corresponding β-keto acid.[1][8] Subsequently, a transaminase selectively converts the β-keto acid to the desired (S)-β-amino acid intermediate.[1][8] This enzymatic cascade can be performed using whole-cell biocatalysts. The intermediate is then isolated and can be converted to (S)-Sitagliptin through further chemical steps.
New Route: Organocatalytic Aza-Michael Addition
This metal-free approach establishes the crucial chiral center through an enantioselective conjugate addition.
Protocol Summary: An α,β-unsaturated ketone is reacted with a nitrogen nucleophile in the presence of a chiral organocatalyst, such as a quinine-derived urea (B33335) catalyst.[9][10] This aza-Michael addition proceeds with high enantioselectivity to form a chiral adduct. This intermediate then undergoes a series of transformations, including Baeyer-Villiger oxidation, hydrolysis, and amide coupling, to yield (S)-Sitagliptin.[9][10]
Conclusion
The evolution of this compound synthesis showcases a clear trajectory towards more efficient, cost-effective, and environmentally benign manufacturing processes. While Merck's established second and third-generation syntheses represent the current industrial benchmark, the exploration of novel routes, particularly in the realm of chemo- and organocatalysis, continues to offer promising alternatives. The choice of a specific synthetic route will ultimately depend on a variety of factors, including production scale, cost of raw materials and catalysts, and environmental regulations. This guide provides the foundational data and methodologies to support such critical evaluations in the pursuit of optimized pharmaceutical manufacturing.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
